molecular formula C9H12ClN3 B565976 2,3-Dimethyl-2H-indazol-6-amine hydrochloride CAS No. 635702-60-2

2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Cat. No.: B565976
CAS No.: 635702-60-2
M. Wt: 197.666
InChI Key: DYTQJZDNKWQSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2H-indazol-6-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.666. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dimethylindazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTQJZDNKWQSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676913
Record name 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635702-60-2
Record name 2,3-Dimethyl-2H-indazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-amino-2H-indazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA9HSN6STR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical properties, synthesis protocols, and its significant role in the development of the anti-cancer drug Pazopanib.

Chemical and Physical Properties

2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt are crucial chemical entities in pharmaceutical manufacturing. The hydrochloride form is often preferred for its increased stability and solubility.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 635702-60-2[2][3][4]
CAS Number (Free Base) 444731-72-0[1][5][6]
Molecular Formula C₉H₁₂ClN₃[4]
Molecular Weight 197.66 g/mol [4]
Molecular Formula (Free Base) C₉H₁₁N₃[6]
Molecular Weight (Free Base) 161.20 g/mol [6][7]
Appearance Dark brown to very dark orange solid (for the free base)[8]
Boiling Point (Free Base) 366.9 °C[6]

Synthesis of 2,3-Dimethyl-2H-indazol-6-amine

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is a critical process, often starting from the corresponding nitro compound. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Reduction of 2,3-dimethyl-6-nitro-2H-indazole

A detailed procedure for the synthesis of this compound involves the reduction of a nitro precursor.[9]

  • Step 1: Dissolution

    • Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equivalent) in 2-methoxyethylether (4.3 ml) with heating.[9]

    • Cool the solution to 0°C.[9]

  • Step 2: Addition of Reducing Agent

    • Add tin(II) chloride (1.6 g, 7.1 mmol, 2.8 equivalents) to the solution under a nitrogen atmosphere.[9]

  • Step 3: Acidification

    • Add concentrated HCl (3.2 ml) dropwise, ensuring the temperature remains below 5°C.[9]

  • Step 4: Reaction

    • Once the HCl addition is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.[9]

  • Step 5: Precipitation and Collection

    • Add ether (14 ml) to the reaction mixture to induce precipitation.[9]

    • Collect the precipitate to yield the final product as a hydrochloride salt (0.35 g, 86.8% yield).[9]

G cluster_workflow Synthesis Workflow start 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethylether step1 Cool to 0°C start->step1 Dissolve with heating step2 Add Tin(II) chloride (under Nitrogen) step1->step2 step3 Add concentrated HCl (keep temp < 5°C) step2->step3 step4 Warm to Room Temperature (stir for 45 min) step3->step4 step5 Add Ether step4->step5 Induce precipitation end_product 2,3-Dimethyl-2H-indazol-6-amine hydrochloride (precipitate) step5->end_product Collect G cluster_relationship Role in Pazopanib Synthesis and Action intermediate 2,3-Dimethyl-2H- indazol-6-amine pazopanib Pazopanib intermediate->pazopanib Key Intermediate In vegfr VEGF Receptor pazopanib->vegfr Inhibits angiogenesis Angiogenesis vegfr->angiogenesis Promotes tumor_growth Tumor Growth angiogenesis->tumor_growth Supports G cluster_pathway Simplified VEGF Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds to Signaling Downstream Signaling VEGFR->Signaling Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis Leads to

References

physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound (CAS No: 635702-60-2). As a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, this compound is of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2][3][4] This document consolidates available data on its chemical and physical characteristics, details relevant experimental protocols, and illustrates its role in pharmaceutical synthesis and its connection to cancer therapy through visual diagrams.

Physicochemical Properties

The properties of 2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt are summarized below. Data for the free base is more readily available and is included for a comprehensive understanding.

Quantitative Data Summary
PropertyValue (Free Base: C₉H₁₁N₃)Value (Hydrochloride Salt: C₉H₁₂ClN₃)Source(s)
Molecular Formula C₉H₁₁N₃C₉H₁₂ClN₃[5][6][7]
Molecular Weight 161.20 g/mol 197.66 g/mol [5][6][8][9]
Boiling Point 366.9 ± 22.0 °C at 760 mmHgNot Available[1][5]
pKa 4.20 ± 0.30 (Predicted)Not Available[10]
XLogP3 1.3Not Available[1][8]
Topological Polar Surface Area 43.8 ŲNot Available[8]
Physical Form SolidSolid[11]
Solubility DMSO (Slightly), Methanol (Slightly)Not Available[10]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark placeRoom temperature[10][11][12]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in research and development.

Synthesis of this compound

A common method for the synthesis of the title compound is via the reduction of a nitro precursor.[13]

Starting Material: 2,3-dimethyl-6-nitro-2H-indazole Reagents: Tin(II) chloride (SnCl₂), Concentrated Hydrochloric Acid (HCl), 2-methoxyethylether, Diethyl ether.

Procedure:

  • Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 equiv) in 2-methoxyethylether with heating.

  • Cool the solution to 0°C.

  • Under a nitrogen atmosphere, add tin(II) chloride (approx. 2.8 equiv).

  • Add concentrated HCl dropwise, ensuring the temperature is maintained below 5°C.

  • After the complete addition of HCl, allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes.

  • Add diethyl ether to induce precipitation.

  • Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[13]

G cluster_workflow Synthesis Workflow A 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethylether B Cool to 0°C A->B C Add SnCl₂ under N₂ B->C D Add conc. HCl (dropwise, <5°C) C->D E Warm to RT, Stir 45 min D->E F Add Ether (Precipitation) E->F G Filter to collect product F->G

Caption: Workflow for the synthesis of the hydrochloride salt.

General Protocol for Physicochemical Property Determination

While specific experimental data for this compound is sparse in the literature, standard methodologies are employed for its characterization.

  • Melting Point: Determined using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC, or a capillary melting point apparatus). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.

  • Solubility: A known amount of the compound is added incrementally to a fixed volume of a solvent (e.g., water, DMSO, ethanol) at a specific temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved compound is then determined, often by HPLC-UV, to quantify solubility.

  • pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve. Spectrophotometric methods can also be used if the molar absorptivity of the ionized and non-ionized forms differs.

Biological Context and Significance

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Its primary significance lies in its role as a key intermediate in the synthesis of Pazopanib.[1][4][14]

Role as a Pazopanib Intermediate

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1][3] The synthesis of this complex molecule relies on the specific structure of 2,3-Dimethyl-2H-indazol-6-amine as a core building block.

G A 2,3-Dimethyl-2H-indazol-6-amine (Key Intermediate) B Other Reagents & Multi-Step Synthesis A->B Coupling Reactions C Pazopanib (API) B->C

Caption: Role as a key intermediate in Pazopanib synthesis.

Pazopanib's Mechanism of Action: VEGFR Inhibition

Understanding the mechanism of the final API, Pazopanib, highlights the importance of its precursors. Pazopanib exerts its anti-cancer effects by inhibiting the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[3] It primarily targets VEGFR, preventing the binding of VEGF and subsequent receptor phosphorylation.

G cluster_pathway Simplified VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) VEGFR->Downstream Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Pazopanib inhibits the VEGFR signaling pathway.

Safety and Handling

Based on available data for the free base, the compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][11]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[15]

Conclusion

This compound is a compound of high importance in medicinal chemistry, primarily serving as an indispensable building block for the anti-cancer drug Pazopanib. This guide has summarized its key physicochemical properties, provided a standard synthesis protocol, and contextualized its biological relevance. The data and diagrams presented herein offer a valuable resource for researchers and professionals engaged in drug discovery, process development, and chemical synthesis.

References

Elucidation of the Structure of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride. This compound is a notable intermediate and a known impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology. A thorough understanding of its structure and properties is crucial for quality control and regulatory compliance in the manufacturing of Pazopanib.

Physicochemical Properties

This compound is the salt form of the parent amine, 2,3-dimethyl-2H-indazol-6-amine. The hydrochloride salt exhibits increased solubility in aqueous media compared to the free base, a common strategy to improve the bioavailability of amine-containing active pharmaceutical ingredients and their intermediates.

PropertyValue
Chemical Formula C₉H₁₂ClN₃
Molecular Weight 197.67 g/mol
CAS Number 635702-60-2
Appearance Expected to be a crystalline solid
Solubility Expected to be soluble in water and polar protic solvents

Synthesis and Formation

The hydrochloride salt of 2,3-Dimethyl-2H-indazol-6-amine is typically formed during the final steps of its synthesis. A common synthetic route involves the reduction of the corresponding nitro compound, 2,3-dimethyl-6-nitro-2H-indazole, followed by treatment with hydrochloric acid.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Dissolution: Dissolve 2,3-dimethyl-6-nitro-2H-indazole in a suitable solvent such as 2-methoxyethyl ether with heating.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Under an inert atmosphere (e.g., nitrogen), add a reducing agent, such as tin(II) chloride.

  • Acidification: Add concentrated hydrochloric acid dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 45 minutes) to ensure complete reduction of the nitro group and formation of the amine.

  • Precipitation and Isolation: Add a non-polar solvent, such as diethyl ether, to precipitate the hydrochloride salt.

  • Collection: Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to yield this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. The protonation of the exocyclic amine group induces characteristic changes in the spectral data compared to the free amine.

Spectroscopic Data Summary

While specific experimental spectra for the hydrochloride salt are not publicly available, the following tables summarize the expected and reported data for the parent amine and the anticipated shifts upon protonation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Shift
NH₃⁺Broad Singlet> 10.0Deshielding due to the positive charge on the nitrogen atom.
Aromatic-H (ortho to NH₃⁺)Doublet~7.5 - 7.8Significant downfield shift due to the electron-withdrawing effect of the ammonium group.
Aromatic-H (meta to NH₃⁺)Doublet~7.0 - 7.3Moderate downfield shift.
Aromatic-H (para to NH₃⁺)Singlet~7.2 - 7.5Moderate downfield shift.
N-CH₃Singlet~4.0Minimal change expected compared to the free amine.
C-CH₃Singlet~2.6Minimal change expected compared to the free amine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Shift
C-NH₃⁺~140 - 145Downfield shift due to the inductive effect of the protonated amine.
C (ortho to NH₃⁺)~115 - 120Upfield shift compared to the ipso-carbon.
C (meta to NH₃⁺)~125 - 130Downfield shift.
C (para to NH₃⁺)~120 - 125Upfield shift.
Indazole Ring CarbonsVariableShifts will be influenced by the overall change in electron density.
N-CH₃~35 - 40Minimal change.
C-CH₃~10 - 15Minimal change.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueExpected DataInterpretation
Mass Spectrometry (ESI+) m/z = 162.11 (M+H)⁺Corresponds to the molecular weight of the free amine (protonated).
Infrared (IR) Spectroscopy ~2800-3200 cm⁻¹ (broad), ~1600 cm⁻¹ (N-H bend)Broad absorption due to N-H stretching in the ammonium salt.

Experimental Protocol: NMR Characterization of Amine Hydrochloride Salts

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the acidic N-H protons, allowing for their observation.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Observe the chemical shifts, multiplicities, and integration of all signals.

    • Pay close attention to the low-field region (typically δ > 10 ppm) for the broad signal of the NH₃⁺ protons.

    • Compare the aromatic region to the spectrum of the free amine to confirm the downfield shifts of the protons ortho and para to the amino group.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the number of unique carbon signals.

    • Compare the chemical shifts of the aromatic carbons to those of the free amine to observe the expected upfield and downfield shifts upon protonation.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the aromatic ring.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons, which can be crucial for unambiguous assignment of the indazole ring system.

Biological Context and Signaling Pathway

2,3-Dimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of Pazopanib.[2] Pazopanib is a potent, multi-targeted tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[3] By inhibiting these receptors, Pazopanib disrupts tumor angiogenesis and cellular proliferation.

The presence of 2,3-Dimethyl-2H-indazol-6-amine as an impurity in Pazopanib is of regulatory concern, necessitating its careful monitoring and control. Understanding the mechanism of action of Pazopanib provides context for the importance of purity in this pharmaceutical agent.

Pazopanib_Signaling_Pathway Pazopanib Mechanism of Action cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K Pazopanib 2,3-Dimethyl-2H-indazol-6-amine (as part of Pazopanib) Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Pazopanib's inhibition of VEGFR and PDGFR signaling pathways.

Experimental Workflow for Structure Confirmation

The logical workflow for confirming the structure of a synthesized batch of this compound is outlined below.

structure_elucidation_workflow Synthesis Synthesis and Isolation of 2,3-Dimethyl-2H-indazol-6-amine HCl MS Mass Spectrometry (ESI+) Verify Molecular Ion Synthesis->MS IR IR Spectroscopy Identify N-H stretch of R-NH3+ Synthesis->IR NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Data_Analysis Spectral Data Analysis and Comparison with Expected Values MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of pharmaceuticals where it is an intermediate or impurity. The combination of synthesis and detailed spectroscopic analysis provides a robust framework for its unambiguous identification. This guide has provided the essential theoretical background, experimental protocols, and data interpretation strategies for researchers and professionals in the field of drug development. The link to the mechanism of action of Pazopanib underscores the importance of such detailed chemical characterization in the broader context of medicinal chemistry and pharmaceutical sciences.

References

synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Dimethyl-2H-indazol-6-amine from its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole. This conversion is a critical step in the production of various pharmaceutically active compounds, most notably the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib, used in cancer therapy. This document provides a comprehensive overview of established synthetic methods, detailed experimental protocols, and comparative data to assist researchers in the efficient and reliable production of this key intermediate.

Introduction

2,3-Dimethyl-2H-indazol-6-amine (CAS No: 444731-72-0) is a vital building block in medicinal chemistry and drug development. Its synthesis primarily involves the reduction of the nitro group of 2,3-dimethyl-6-nitro-2H-indazole. The efficiency and selectivity of this reduction are paramount to ensure high purity and yield of the final product, which directly impacts the quality of the subsequent active pharmaceutical ingredient (API). This guide will focus on two prevalent and effective methods for this transformation: reduction using tin(II) chloride and catalytic hydrogenation.

Chemical Transformation

The core of the synthesis is the reduction of a nitroaromatic compound to an arylamine. This is a fundamental transformation in organic chemistry, and several reagents and catalytic systems can achieve this. The choice of method often depends on factors such as substrate sensitivity, desired yield, purity requirements, and scalability.

Reaction_Pathway Start 2,3-dimethyl-6-nitro-2H-indazole Reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Catalyst) Start->Reagents Reduction Product 2,3-Dimethyl-2H-indazol-6-amine Reagents->Product

Caption: General reaction pathway for the synthesis.

Synthetic Methodologies

Two primary methods for the reduction of 2,3-dimethyl-6-nitro-2H-indazole are presented here with detailed experimental protocols.

Method 1: Tin(II) Chloride Reduction

This classical method utilizes tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl), to efficiently reduce the nitro group. It is a reliable method that generally provides high yields.

Experimental Protocol:

  • In a reaction vessel, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with heating, and then cool the solution to 0°C.

  • Under a nitrogen atmosphere, add tin(II) chloride (2.8 eq).

  • Add concentrated hydrochloric acid (HCl) dropwise, ensuring the temperature is maintained below 5°C.

  • After the addition of HCl is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

  • Add ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration to obtain 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[1]

Method 2: Catalytic Hydrogenation (General Protocol)

Experimental Protocol (Adapted from a similar substrate):

  • In a hydrogenation vessel, suspend 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield 2,3-Dimethyl-2H-indazol-6-amine.

Data Presentation

The following table summarizes the quantitative data for the tin(II) chloride reduction method.

ParameterValueReference
Starting Material 2,3-dimethyl-6-nitro-2H-indazole[1]
Reagents Tin(II) chloride, Concentrated HCl[1]
Solvent 2-methoxyethyl ether, Ether[1]
Reaction Temperature 0°C to room temperature[1]
Reaction Time 45 minutes[1]
Product Form Hydrochloride salt[1]
Yield 86.8%[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2,3-Dimethyl-2H-indazol-6-amine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Starting Material B Add Reducing Agent A->B C Monitor Reaction B->C D Quench Reaction / Precipitate Product C->D E Filter Product D->E F Wash and Dry E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: A generalized experimental workflow.

Product Characterization

The final product, 2,3-Dimethyl-2H-indazol-6-amine, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-dimethyl-6-nitro-2H-indazole is a well-established and crucial transformation in pharmaceutical manufacturing. The tin(II) chloride reduction method offers a high-yielding and reliable route, as detailed in this guide. While catalytic hydrogenation presents a cleaner alternative, specific conditions for this particular substrate require optimization based on the general protocols provided. Researchers and drug development professionals can utilize the information herein to effectively produce this key intermediate for their research and development needs.

References

The Emergence of a Key Building Block: A Technical Guide to 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine, a heterocyclic amine, has risen to prominence not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of a crucial anti-cancer medication. Its history is intrinsically linked to the development of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical properties of 2,3-Dimethyl-2H-indazol-6-amine, offering valuable insights for professionals in the field of drug discovery and development.

Discovery and History

The discovery of 2,3-Dimethyl-2H-indazol-6-amine is not documented as a standalone event but is rather embedded within the broader narrative of the development of Pazopanib (Votrient®). Pazopanib was developed by GlaxoSmithKline and received its first FDA approval in 2009 for the treatment of advanced renal cell carcinoma.[1][2] The core structure of Pazopanib features an indazole moiety, and 2,3-Dimethyl-2H-indazol-6-amine serves as a key building block for this critical component of the final drug molecule.[3][4] Its significance, therefore, lies in its role in enabling the efficient and scalable synthesis of this important therapeutic agent.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₁₁N₃[5][6]
Molecular Weight 161.21 g/mol
CAS Number 444731-72-0[5]
Appearance Dark Brown to Very Dark Orange Solid[7]
Boiling Point 366.9 ± 22.0 °C (Predicted)[3]
Density 1.23 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[7]
Storage 2-8°C, under inert atmosphere, protected from light[3]
InChIKey PVNVSSNARYHLRF-UHFFFAOYSA-N[5][6]

Synthesis and Experimental Protocols

The synthesis of 2,3-Dimethyl-2H-indazol-6-amine is a multi-step process that is crucial for the production of Pazopanib. Several synthetic routes have been reported in the literature and patents. A common approach involves the reduction of a nitro-indazole precursor.

Experimental Protocol: Synthesis via Reduction of 2,3-dimethyl-6-nitro-2H-indazole

This protocol describes the reduction of 2,3-dimethyl-6-nitro-2H-indazole to yield 2,3-Dimethyl-2H-indazol-6-amine hydrochloride.

Materials:

  • 2,3-dimethyl-6-nitro-2H-indazole

  • 2-methoxyethylether

  • Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

Procedure: [8]

  • Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equiv) in 2-methoxyethylether (4.3 ml) with heating.

  • Cool the solution to 0°C.

  • Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol, 2.8 equiv).

  • Add concentrated HCl (3.2 ml) dropwise, maintaining the temperature below 5°C.

  • After the addition of HCl is complete, allow the reaction mixture to warm to room temperature and stir for 45 minutes.

  • Add ether (14 ml) to the reaction mixture.

  • A precipitate will form. Collect the precipitate to yield the desired product as a hydrochloride salt (0.35 g, 86.8% yield).

Below is a workflow diagram illustrating this synthetic step.

G

Caption: Synthetic workflow for the reduction of the nitro-indazole precursor.

Role in Pazopanib Synthesis and Mechanism of Action

2,3-Dimethyl-2H-indazol-6-amine is a critical starting material for the construction of the core indazole scaffold of Pazopanib. In the subsequent synthetic steps, the amine group of this intermediate is typically reacted with a substituted pyrimidine derivative to build the Pazopanib molecule.[9]

Pazopanib itself functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[10] By inhibiting these receptors, Pazopanib disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.

The diagram below illustrates the simplified signaling pathway inhibited by Pazopanib.

G

Caption: Simplified signaling pathway inhibited by Pazopanib.

Conclusion

2,3-Dimethyl-2H-indazol-6-amine stands as a testament to the critical role of synthetic intermediates in modern drug development. While not a therapeutic agent itself, its efficient synthesis is paramount to the production of Pazopanib, a vital medication in the oncologist's armamentarium. A thorough understanding of its properties and synthetic routes is therefore essential for researchers and professionals dedicated to the advancement of cancer therapy.

References

Spectroscopic and Synthetic Profile of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for 2,3-Dimethyl-2H-indazol-6-amine hydrochloride (CAS No: 635702-60-2), a key intermediate in the synthesis of the anticancer drug, Pazopanib.[1][2] This document is intended to serve as a comprehensive resource, presenting available analytical data and detailed experimental protocols to support research and development activities in medicinal chemistry and drug manufacturing.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This data is crucial for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.77Doublet (d)8.91Ar-H
7.18Singlet (s)-1Ar-H
6.88Multiplet (m)-1Ar-H
4.04Singlet (s)-3N-CH₃
2.61Singlet (s)-3C-CH₃
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz. Data sourced from ChemicalBook.[3]

Note: While the source indicates a multiplet at 7.88 ppm, it is likely a typographical error and has been corrected to 6.88 ppm for structural consistency. Users should verify this data with their own analytical results.

¹³C Nuclear Magnetic Resonance (NMR) Data

Publicly available, experimentally determined ¹³C NMR data for this compound could not be located in the searched literature. Researchers are advised to perform their own ¹³C NMR analysis for complete structural elucidation.

Infrared (IR) Spectroscopy Data

Infrared (IR) Spectroscopy Data

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data

m/zIon
162[M+H]⁺
This corresponds to the protonated molecule of the free amine (C₉H₁₁N₃, MW: 161.20 g/mol ).[4]

Experimental Protocols

The following section details the synthetic protocol for the preparation of this compound.

Synthesis of this compound

Reaction Scheme:

2,3-dimethyl-6-nitro-2H-indazole → this compound

Materials and Reagents:

  • 2,3-dimethyl-6-nitro-2H-indazole

  • 2-Methoxyethylether

  • Tin (II) chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a reaction vessel, 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol, 1 equivalent) is dissolved in 2-methoxyethylether (4.3 ml) with heating.

  • The solution is then cooled to 0°C.

  • Tin (II) chloride (1.6 g, 7.1 mmol, 2.8 equivalents) is added to the cooled solution under a nitrogen atmosphere.

  • Concentrated HCl (3.2 ml) is added dropwise, ensuring the internal temperature is maintained below 5°C.

  • Following the complete addition of HCl, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 45 minutes.

  • Diethyl ether (14 ml) is added to the reaction mixture to induce precipitation.

  • The resulting precipitate is collected to yield 2,3-Dimethyl-2H-indazol-6-amine as a hydrochloride salt (0.35 g, 86.8% yield).[5]

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a streamlined workflow, crucial for understanding the process in a drug development context.

Synthesis_Workflow Start Start: 2,3-dimethyl-6-nitro-2H-indazole Dissolution Dissolution in 2-methoxyethylether (with heating) Start->Dissolution Cooling Cooling to 0°C Dissolution->Cooling Addition_SnCl2 Addition of Tin (II) chloride Cooling->Addition_SnCl2 Addition_HCl Dropwise addition of Concentrated HCl (T < 5°C) Addition_SnCl2->Addition_HCl Reaction Reaction at Room Temperature (45 min) Addition_HCl->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Isolation Product Isolation: 2,3-Dimethyl-2H-indazol-6-amine HCl Precipitation->Isolation

Caption: Synthesis workflow for this compound.

This guide provides a foundational set of data for this compound. For comprehensive characterization, it is recommended that researchers acquire and analyze ¹³C NMR and IR spectra to supplement the information presented herein.

References

Navigating the Solubility Landscape of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride (CAS RN: 635702-60-2), a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the solubility of this molecule is paramount for its effective use in research and development, influencing everything from reaction kinetics to formulation strategies.

Core Concept: Solubility Profile

A thorough investigation of available scientific literature and chemical databases reveals a qualitative rather than quantitative solubility profile for this compound. The compound is consistently reported as being slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] However, specific quantitative data, such as solubility in mg/mL or molarity at various temperatures, remains largely unpublished in readily accessible sources.

This lack of precise data underscores the necessity for researchers to determine the solubility of this compound empirically, tailored to their specific experimental conditions and solvent systems.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common laboratory solvents is not publicly available. To facilitate a direct comparison of experimentally determined values, the following table is provided as a template for researchers to populate with their own findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetone
Acetonitrile
Dichloromethane
Phosphate Buffered Saline (pH 7.4)

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are crucial. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[2][3]

Objective: To determine the saturation concentration of the compound in a solvent at equilibrium.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[4] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.

  • After equilibration, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.[2] Adsorption of the compound to the filter material should be evaluated.

  • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

  • The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[5] This method is faster but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[3]

Objective: To determine the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader

Procedure:

  • Prepare a series of dilutions of the DMSO stock solution of this compound directly in the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1-2%).

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the compound remaining in the supernatant can be determined by HPLC or UV-Vis spectroscopy after creating a calibration curve.[6]

Visualizing Experimental Workflows and Concepts

To further clarify the processes and relationships involved in solubility determination, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration / Incubation cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid compound prep_solvent Add known volume of solvent prep_solid->prep_solvent shake Shake/agitate at constant temperature (24-72h) prep_solvent->shake prep_dmso Prepare DMSO stock solution incubate Incubate with buffer (1-2h) prep_dmso->incubate separate Centrifuge or Filter shake->separate analyze Quantify concentration (HPLC, UV-Vis) incubate->analyze separate->analyze thermo Thermodynamic Solubility Workflow thermo->prep_solid kinetic Kinetic Solubility Workflow kinetic->prep_dmso

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

G cluster_solubility Solubility Types cluster_factors Influencing Factors cluster_outcome Impact on Drug Development thermo Thermodynamic (Equilibrium) bioavailability Bioavailability thermo->bioavailability formulation Formulation Design thermo->formulation kinetic Kinetic assay_dev In Vitro Assay Performance kinetic->assay_dev temp Temperature temp->thermo ph pH (for ionizable compounds) ph->thermo solvent Solvent Properties (polarity, H-bonding) solvent->thermo polymorph Solid State Form (crystal vs. amorphous) polymorph->thermo cosolvents Presence of Co-solvents (e.g., DMSO) cosolvents->kinetic

Caption: Factors influencing solubility and its impact on drug development.

References

biological significance of the indazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents across a wide range of diseases.[1][2] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacological activity and absorption, distribution, metabolism, and excretion (ADME) properties.[3] This has led to the development of several FDA-approved drugs and a multitude of clinical candidates for the treatment of cancer, inflammation, and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a focus on its role in oncology. We will delve into the mechanisms of action of key indazole-containing drugs, present quantitative bioactivity data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Mechanism of Action: Targeting Key Cellular Pathways

Indazole derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, with a particular prominence in the inhibition of protein kinases.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting these enzymes, indazole-based drugs can effectively halt tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several successful indazole-containing drugs are multi-targeted tyrosine kinase inhibitors.[6]

  • Pazopanib: This agent primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7] By inhibiting these receptors, pazopanib disrupts the signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3] The inhibition of VEGFR2 is central to its mechanism, leading to the suppression of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][8]

  • Axitinib: Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[1] Its mechanism of action involves competitively binding to the ATP-binding pocket of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades that are vital for endothelial cell proliferation and survival.[1]

Inhibition of DNA Repair Pathways
  • Niraparib: This drug is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[2][9] PARP enzymes are critical for the repair of single-strand DNA breaks.[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[2] The accumulation of unrepaired DNA damage ultimately results in cell death.[2] Niraparib also "traps" the PARP enzyme on the DNA, further enhancing its cytotoxic effect.[2]

Quantitative Bioactivity Data

The following tables summarize the in vitro potency of various indazole derivatives against different cancer cell lines and kinase targets. This data provides a quantitative measure of their therapeutic potential and allows for a comparative analysis of structure-activity relationships.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast)0.23[10][11]
A549 (Lung)0.89[12]
HepG2 (Liver)1.15[10][12]
MCF-7 (Breast)0.43[10][12]
HCT116 (Colon)0.56[12]
Compound 6o K562 (Leukemia)5.15[13][14]
A549 (Lung)>40[13]
PC-3 (Prostate)18.3[13]
Pazopanib HUVEC (Endothelial)0.03[15]
Axitinib Various0.1 - 1.0 (VEGFRs)[1]
Niraparib Ovarian Cancer CellsVaries (dependent on BRCA status)[2]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

CompoundKinase TargetIC50 (nM)Reference
Pazopanib VEGFR-230[15]
Axitinib VEGFR-20.2[1]
Indazole-pyrimidine derivative 13i VEGFR-234.5[15]
Indazole derivative 14d FGFR15.5[15]
SR-1459 ROCK-II13[16]
SR-715 ROCK-II80[16]
SR-899 ROCK-II100[16]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by indazole-based drugs.

pazopanib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKit c-Kit cKit->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation ERK->Proliferation

Pazopanib's inhibition of key receptor tyrosine kinases.

axitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1, 2, 3 PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS Axitinib Axitinib Axitinib->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Endothelial Cell Proliferation PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF VEGF->VEGFR

Axitinib's targeted inhibition of the VEGFR signaling pathway.

niraparib_pathway SSB Single-Strand DNA Break PARP PARP SSB->PARP DSB Double-Strand DNA Break SSB->DSB During Replication Repair Base Excision Repair PARP->Repair Niraparib Niraparib Niraparib->PARP Inhibition & Trapping BRCA BRCA1/2 (Homologous Recombination) DSB->BRCA Apoptosis Apoptosis (Cell Death) DSB->Apoptosis NoRepair Repair Inhibited BRCA->NoRepair BRCA Mutant NoRepair->Apoptosis

Mechanism of synthetic lethality induced by Niraparib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of an indazole derivative and a common biological assay used to evaluate its efficacy.

Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Pazopanib Intermediate)

This protocol describes a key step in the synthesis of Pazopanib.[17][18]

Materials:

  • 2,3-dimethyl-2H-indazol-6-amine

  • 2,4-dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • To a solution of 2,3-dimethyl-2H-indazol-6-amine (1 equivalent) in a mixture of ethanol and tetrahydrofuran, add 2,4-dichloropyrimidine (1.1 equivalents).

  • Add sodium bicarbonate (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with water.

  • The crude product can be purified by recrystallization from ethyl acetate to yield N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][19][20]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the indazole derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The indazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry, particularly in the development of targeted cancer therapies. The ability to readily modify the indazole ring has allowed for the creation of a diverse range of compounds with potent and selective activities against key oncogenic drivers. The success of drugs like Pazopanib, Axitinib, and Niraparib underscores the therapeutic potential of this privileged scaffold. As our understanding of cancer biology deepens, the indazole core will undoubtedly continue to be a fertile ground for the discovery and development of novel and effective treatments. Future research will likely focus on developing more selective inhibitors with improved safety profiles and exploring new therapeutic applications for this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the Characterization of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key chemical intermediate and a known process impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Rigorous analytical characterization of this compound is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical methods used to characterize this compound, including techniques for identification, purity assessment, and structural elucidation.

The primary analytical techniques covered in this document are High-Performance Liquid Chromatography (HPLC) for purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for identification.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt is presented below.

PropertyValue
Chemical NameThis compound
CAS Number635702-60-2
Molecular FormulaC₉H₁₂ClN₃
Molecular Weight197.67 g/mol
AppearanceSolid
StorageInert atmosphere, room temperature

Analytical Methods and Protocols

A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a stability-indicating method suitable for determining the purity of this compound and for quantifying any related impurities. The following protocol is a general guideline based on methods developed for Pazopanib and its impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A YMC Triart C18 column (250 mm × 4.6 mm, 5 µm) or equivalent is recommended.[2]

  • Mobile Phase A: 0.1% Perchloric acid in water with tetrahydrofuran.[2]

  • Mobile Phase B: A mixture of 0.1% Perchloric acid in water, tetrahydrofuran, methanol, and acetonitrile.[2]

  • Gradient Elution: A gradient program should be optimized to ensure separation of the main peak from all potential impurities. A typical gradient might run for 50 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 268 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 0.1 mg/mL.

Data Presentation:

ParameterTypical Acceptance Criteria
Purity (by area %)≥ 99.0%
Individual Impurity≤ 0.15%
Total Impurities≤ 0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are powerful tools for the unambiguous identification and structural confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this type of compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected Spectral Data (Illustrative):

While specific, publicly available spectral data for the hydrochloride salt is limited, the following table illustrates the expected regions for the proton and carbon signals based on related structures.[2]

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6s3HAr-CH₃
~3.4s3HN-CH₃
~6.8d1HAromatic CH
~7.4s1HAromatic CH
~7.6d1HAromatic CH
(variable)br s3H-NH₃⁺

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ) ppmAssignment
~9Ar-CH₃
~37N-CH₃
~95 - 165Aromatic Carbons

Note: 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Presentation:

ParameterExpected Value
Molecular Formula (free base)C₉H₁₁N₃
Exact Mass (free base)161.0953
Expected [M+H]⁺ (m/z)162.1026
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (amine)
3000 - 2850C-H stretching (methyl)
1620 - 1580C=C stretching (aromatic)
1500 - 1400C-H bending (methyl)

Visualizations

The following diagrams illustrate the analytical workflow for the characterization of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 2,3-Dimethyl-2H-indazol-6-amine HCl Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC (Purity) Preparation->HPLC NMR NMR (¹H, ¹³C) Preparation->NMR MS Mass Spectrometry (LC-MS) Preparation->MS FTIR FTIR Preparation->FTIR Purity_Data Purity & Impurity Profile HPLC->Purity_Data Structure_Data Structural Confirmation NMR->Structure_Data MS->Structure_Data Identity_Data Identity Confirmation FTIR->Identity_Data Report Certificate of Analysis Purity_Data->Report Structure_Data->Report Identity_Data->Report

Caption: Overall analytical workflow for characterization.

HPLC_Method_Logic start Start | Sample Injection column Column YMC Triart C18 (250 x 4.6 mm, 5 µm) start->column mobile_phase Mobile Phase A: 0.1% Perchloric Acid/THF B: Acid/THF/MeOH/ACN column->mobile_phase gradient Gradient Elution 50 min program mobile_phase->gradient detection Detection UV at 268 nm gradient->detection data Data Acquisition | Chromatogram detection->data

Caption: Logical flow of the HPLC method.

Spectroscopic_Analysis_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained main_compound 2,3-Dimethyl-2H-indazol-6-amine HCl NMR NMR Spectroscopy main_compound->NMR MS Mass Spectrometry main_compound->MS FTIR FTIR Spectroscopy main_compound->FTIR NMR_info Connectivity & Chemical Environment (¹H, ¹³C positions) NMR->NMR_info MS_info Molecular Weight ([M+H]⁺) MS->MS_info FTIR_info Functional Groups (N-H, C-H, C=C) FTIR->FTIR_info

Caption: Relationship between spectroscopic methods and data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using reversed-phase HPLC with UV detection. The described method is designed to be robust and suitable for quality control in research and drug development settings.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 2,3-Dimethyl-2H-indazol-6-amine from its potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase consisting of an aqueous buffer and an organic solvent. The hydrochloride salt of the amine is soluble in the aqueous mobile phase, allowing for direct analysis. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all observed peaks in the chromatogram.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and 0.45 µm syringe filters.

    • pH meter.

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

    • Sample of this compound for analysis.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.

    • Adjust the pH of the solution to 3.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B (Organic Solvent):

    • Acetonitrile (100%).

  • Diluent:

    • A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 10 mM KH2PO4 in water, pH 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 30 minutes

Data Presentation

The purity of the this compound sample is calculated based on the area percent method. The following table summarizes hypothetical quantitative data obtained from the analysis of a sample.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.80.08Impurity A
28.9119850.299.752,3-Dimethyl-2H-indazol-6-amine
312.1533.90.17Impurity B
Total 19900.0 100.00

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow prep Preparation of Solutions (Mobile Phases, Diluent, Standard, Sample) hplc_setup HPLC System Setup (Install Column, Set Conditions) prep->hplc_setup equilibration System Equilibration (Run mobile phase until baseline is stable) hplc_setup->equilibration injection Injection (Inject Standard and Sample Solutions) equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (at 254 nm) separation->detection data_acq Data Acquisition (Chromatogram Recording) detection->data_acq data_proc Data Processing (Peak Integration and Area Calculation) data_acq->data_proc reporting Reporting (Calculate Purity and Generate Report) data_proc->reporting

Caption: Workflow for the HPLC purity analysis of 2,3-Dimethyl-2H-indazol-6-amine HCl.

Conclusion

The described HPLC method provides a reliable and robust protocol for the purity determination of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate. Adherence to this protocol will ensure accurate and reproducible purity assessment, contributing to the overall quality of the final pharmaceutical product.

Application Note: LC-MS Protocol for the Identification of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a key chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), such as Pazopanib.[1][2] Its accurate identification and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product.[3] This application note provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the sensitive and specific analysis of 2,3-Dimethyl-2H-indazol-6-amine. The method is designed to be robust and can be adapted for various applications, including impurity profiling and pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[4] This makes it an ideal choice for the analysis of trace-level impurities in complex matrices. The method described herein utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer, which allows for highly specific quantification through Multiple Reaction Monitoring (MRM).

Physicochemical Properties

PropertyValueReference
Chemical Formula C₉H₁₁N₃[1][5]
Molecular Weight 161.20 g/mol [1][5]
CAS Number 444731-72-0[5]

Experimental Protocol

This protocol is based on a validated method for the determination of 2,3-Dimethyl-2H-indazol-6-amine.[6]

Materials and Reagents
  • This compound reference standard

  • Pazopanib hydrochloride (if analyzing as an impurity)[6]

  • Formic acid (LC-MS grade)[6]

  • Acetonitrile (LC-MS grade)[6]

  • Water (HPLC grade)[6]

  • Methanol (LC-MS grade)

  • Diluent: 40:60 (v/v) Water:Acetonitrile[6]

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Calibration Curve and Quality Control (QC) Samples:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent.

  • A suggested concentration range for the calibration curve is 0.6, 1.0, 1.5, 2.0, 4.0, and 6.0 ppm.[6]

Sample Preparation (for Pazopanib Hydrochloride Drug Substance):

  • Accurately weigh the drug substance to achieve a final concentration of 1 mg/mL.

  • Dissolve in the appropriate volume of diluent.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Hypersil BDS C18, 150 x 4.6 mm, 5.0 µm
Mobile Phase A 0.1% Formic acid in Water[6]
Mobile Phase B Acetonitrile[6]
Mobile Phase Composition 45:55 (v/v) Mobile Phase A:Mobile Phase B[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature Ambient
Run Mode Isocratic[6]

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple Quadrupole Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Precursor Ion (m/z) 162.1
Product Ion (m/z) To be determined by infusion of standard
Collision Energy (eV) To be optimized
Dwell Time 200 ms
Method Validation Parameters

The following table summarizes key validation parameters for a similar method.[6]

ParameterResult
Limit of Detection (LOD) 0.2 ppm (S/N ratio: 3.7)[6]
Limit of Quantification (LOQ) 0.6 ppm (S/N ratio: 10.9)[6]
Linearity (Correlation Coefficient) >0.999[6]
System Suitability (%RSD) 0.7% for six replicate injections at 2.00 ppm[6]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_solution Prepare Stock Solution (100 µg/mL) working_standards Prepare Working Standards (0.6 - 6.0 ppm) stock_solution->working_standards lc_separation LC Separation (Isocratic) working_standards->lc_separation Inject sample_prep Prepare Sample Solution (1 mg/mL) sample_prep->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Experimental workflow for the LC-MS analysis.

Signaling Pathway and Logical Relationships

For the identification and quantification of a small molecule impurity like 2,3-Dimethyl-2H-indazol-6-amine, a direct analytical workflow is employed rather than a biological signaling pathway. The logical relationship of the analytical process is depicted in the workflow diagram above. The process follows a linear progression from sample and standard preparation to instrumental analysis and subsequent data processing to determine the concentration of the analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of this compound. The described method is sensitive, specific, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided experimental parameters and validation data serve as a strong foundation for researchers to implement and adapt this method for their specific needs.

References

protocol for the synthesis of Pazopanib using 2,3-Dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor, starting from 2,3-Dimethyl-2H-indazol-6-amine. The synthesis involves a three-step process: condensation with 2,4-dichloropyrimidine, methylation of the resulting intermediate, and a final coupling reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the targeted biological signaling pathway.

Introduction

Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1] By inhibiting these signaling pathways, Pazopanib effectively hinders tumor growth and angiogenesis, the process of forming new blood vessels that tumors need to survive.[1][2][3] It is clinically approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The synthetic route described herein utilizes 2,3-Dimethyl-2H-indazol-6-amine as a key starting material.

Synthesis Overview

The synthesis of Pazopanib from 2,3-Dimethyl-2H-indazol-6-amine can be accomplished in three main steps:

  • Condensation: Reaction of 2,3-Dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine to form N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

  • Methylation: N-methylation of the secondary amine to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

  • Coupling: Final reaction with 5-amino-2-methylbenzenesulfonamide to produce Pazopanib.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of Pazopanib.

StepIntermediate/ProductYield (%)Purity (%)Reference
1N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine86.7-[4]
2N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine9798.5[5]
3Pazopanib Hydrochloride8598.4[6]
PurificationPazopanib Hydrochloride7799.9[7][8]

Note: Yields and purities can vary based on reaction conditions and purification methods.

Experimental Protocol

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
  • To a stirred solution of 2,3-dimethyl-2H-indazol-6-amine in methanol, add sodium bicarbonate (1.34 mol).[4]

  • Add 2,4-Dichloropyrimidine (0.67 mol) to the reaction mixture.[4]

  • Stir the reaction mixture for 24 hours at a temperature of 25°C to 30°C.[4]

  • Add de-ionized water to the reaction mixture and continue stirring for 1 hour.[4]

  • Filter the resulting solid and wash it with de-ionized water.[4]

  • Create a slurry of the wet solid with de-ionized water and stir for 30 minutes.[4]

  • Filter the solid again and wash with de-ionized water.[4]

  • Treat the wet material with ethyl acetate to form a slurry, stir for 30 minutes at 35°C to 40°C, and then cool to 0°C to 5°C.[4]

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry in an air oven at 50°C to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as an off-white solid.[4]

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
  • To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (0.37 mol) in N,N-dimethylformamide (DMF), add Cesium carbonate (0.73 mol) and iodomethane (0.40 mol) at 25°C to 30°C.[4]

  • Continue stirring the reaction mixture at this temperature for 6 hours.[4]

  • Cool the reaction mixture to 0°C to 5°C and add de-ionized water drop-wise.[4]

  • Stir the mixture at 5°C to 10°C for 30 minutes.[4]

  • Collect the solid by filtration and wash with de-ionized water to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[4]

Step 3: Synthesis of Pazopanib Hydrochloride
  • Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq.), 5-amino-2-methylbenzenesulfonamide (1.05 eq.), and N,N-dimethylformamide.[5]

  • Add a few drops of concentrated hydrochloric acid.[5]

  • Heat the reaction mixture to 95°C and stir at this temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the mixture and collect the product crystals by filtration.

  • Wash the crystals with ethanol and dry to afford Pazopanib hydrochloride as an off-white powder.[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Coupling A 2,3-Dimethyl-2H-indazol-6-amine C N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine A->C NaHCO3, MeOH 25-30°C, 24h B 2,4-Dichloropyrimidine B->C D N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine C->D CH3I, Cs2CO3 DMF, 25-30°C, 6h F Pazopanib HCl D->F Conc. HCl, DMF 95°C E 5-amino-2-methylbenzenesulfonamide E->F G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response Pazopanib Pazopanib VEGFR VEGFR PDGFR FGFR c-Kit Pazopanib->VEGFR Inhibits RAS_RAF RAS/RAF/MEK/ERK (MAPK) Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT Proliferation Endothelial Cell Proliferation RAS_RAF->Proliferation Migration Endothelial Cell Migration RAS_RAF->Migration Survival Endothelial Cell Survival PI3K_AKT->Survival

References

Application Notes and Protocols for 2,3-Dimethyl-2H-indazol-6-amine hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a critical reference standard for the analytical testing and quality control of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2][3] Pazopanib is an oral anti-cancer agent that inhibits angiogenesis by targeting key receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] 2,3-Dimethyl-2H-indazol-6-amine is a known process impurity and key intermediate in the synthesis of Pazopanib.[1][2][3] As such, its accurate identification and quantification are paramount to ensure the purity, safety, and efficacy of the final drug product.

These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis, along with relevant physicochemical data and a summary of the biological context of its associated active pharmaceutical ingredient (API), Pazopanib.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms 6-Amino-2,3-dimethyl-2H-indazole hydrochloride[6]
CAS Number 635702-60-2 (HCl salt); 444731-72-0 (Free Base)[4][7][8]
Molecular Formula C₉H₁₂ClN₃[4][5]
Molecular Weight 197.67 g/mol [4]
Appearance Powder (typically yellow)[5]
Solubility Slightly soluble in DMSO and Methanol
Storage 2-8°C, protect from light, inert atmosphere[9]

Note: Some properties like melting point and specific UV absorbance maxima may vary slightly between batches and suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.

Biological Context: Pazopanib's Mechanism of Action

Understanding the biological target of the API for which this compound is an impurity provides context for its importance. Pazopanib inhibits angiogenesis by blocking the signaling of VEGFR and PDGFR. This disrupts downstream pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

Pazopanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR VEGFR->PI3K_AKT PDGFR->RAS_RAF PDGFR->PI3K_AKT Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Pazopanib->PDGFR Inhibition Proliferation Cell Proliferation & Migration RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound as a reference standard. Method optimization and validation are required for specific applications.

Reference Standard Preparation Workflow

The general workflow for preparing and using the reference standard in an analytical setting is outlined below.

Reference_Standard_Workflow start Start weigh Accurately weigh 2,3-Dimethyl-2H-indazol-6-amine hydrochloride reference standard start->weigh dissolve Dissolve in a suitable volumetric flask with diluent (e.g., Methanol or Acetonitrile) weigh->dissolve sonicate Sonicate briefly to ensure complete dissolution dissolve->sonicate dilute Dilute to the mark to create a stock solution sonicate->dilute prepare_cal Prepare calibration standards by serial dilution of the stock solution dilute->prepare_cal analyze Analyze calibration standards and sample solution by HPLC prepare_cal->analyze prepare_sample Prepare sample solution of Pazopanib API or formulation prepare_sample->analyze quantify Quantify the impurity using the calibration curve analyze->quantify end End quantify->end

Workflow for reference standard preparation and use.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation and quantification of this compound in Pazopanib samples.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Perchloric acid in water or 10mM Ammonium Acetate in water
Mobile Phase B Acetonitrile or a mixture of Acetonitrile and Methanol
Gradient A gradient elution is typically required to separate all related impurities. A starting point could be a linear gradient from 5-95% B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength UV detection at approximately 270 nm or 297 nm
Injection Volume 10-20 µL
Diluent Mobile phase A and B in a 50:50 ratio, or as appropriate for sample solubility.

Standard and Sample Preparation:

  • Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the impurity (e.g., 0.05 µg/mL to 5 µg/mL).

  • Sample Solution (e.g., 1 mg/mL of Pazopanib): Accurately weigh approximately 50 mg of the Pazopanib sample, transfer to a 50 mL volumetric flask, and dissolve in and dilute to volume with the diluent.

System Suitability:

Before sample analysis, inject a system suitability solution (e.g., a mid-range calibration standard) multiple times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is not more than 2.0%, and other parameters like tailing factor and theoretical plates meet the established criteria for the validated method.

Analysis and Calculation:

Inject the prepared calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area of 2,3-Dimethyl-2H-indazol-6-amine against its concentration. Determine the concentration of the impurity in the sample solution from the calibration curve. The amount of the impurity in the sample can be calculated using the following formula:

Impurity (%) = (Concentration of impurity in sample (µg/mL) / Concentration of Pazopanib in sample (µg/mL)) * 100

Expected Spectroscopic Data

While a certified Certificate of Analysis should be consulted for definitive data, the following provides an overview of expected spectroscopic characteristics based on the structure of 2,3-Dimethyl-2H-indazol-6-amine.

¹H NMR (in DMSO-d₆):

  • Aromatic protons on the indazole ring are expected in the range of δ 6.5-8.0 ppm.

  • The N-methyl and C-methyl protons will appear as singlets, likely in the range of δ 2.5-4.5 ppm.

  • The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be variable.

Mass Spectrometry (MS):

  • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 162.10 (for the free base).

  • Characteristic fragmentation may involve the loss of methyl groups or cleavage of the indazole ring system.

Conclusion

This compound is an indispensable tool for the quality assessment of Pazopanib. Its use as a reference standard allows for the accurate and precise quantification of this potential process-related impurity, ensuring that the final drug product adheres to stringent regulatory standards for purity and safety. The protocols and data presented herein provide a robust framework for the integration of this reference standard into analytical workflows for Pazopanib development and manufacturing.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a key intermediate in the manufacturing of various pharmaceuticals. The information compiled herein is based on publicly available scientific literature and patents, offering insights into both laboratory-scale synthesis and considerations for industrial-scale production.

Introduction

2,3-Dimethyl-2H-indazol-6-amine is a crucial building block in organic synthesis, notably as an impurity and intermediate in the production of the tyrosine kinase inhibitor, Pazopanib.[1][2] The efficient and scalable synthesis of its hydrochloride salt is therefore of significant interest to the pharmaceutical industry. This document outlines the primary synthetic routes, providing detailed protocols and discussing the advantages and challenges associated with scaling up these processes.

Synthetic Strategy Overview

The most common and direct synthetic pathway to this compound involves a two-step process:

  • N-methylation of 3-methyl-6-nitro-1H-indazole to yield 2,3-dimethyl-6-nitro-2H-indazole.

  • Reduction of the nitro group of 2,3-dimethyl-6-nitro-2H-indazole to the corresponding amine and subsequent formation of the hydrochloride salt.

Two primary methods for the reduction of the nitro group are discussed: a classical approach using tin(II) chloride and a more contemporary method involving catalytic hydrogenation, which is generally preferred for large-scale production due to its cleaner profile and avoidance of heavy metal waste.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (Starting Material)

This protocol describes the methylation of 3-methyl-6-nitro-1H-indazole.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-methyl-6-nitro-1H-indazole177.1613 g0.073 mol
Metallic Sodium22.993.22 g0.140 mol
2-propanol60.10140 mL-
Iodomethane141.9430 g0.211 mol

Procedure: [3]

  • In a suitable reaction vessel, dissolve metallic sodium (3.22 g) in 2-propanol (140 mL) under reflux to form sodium isopropoxide.

  • To this solution, add 3-methyl-6-nitro-1H-indazole (13 g).

  • Add iodomethane (30 g) portion-wise to the reaction mixture.

  • Reflux the mixture for 5 hours.

  • After completion of the reaction, cool the suspension to room temperature.

  • Filter the solid product and wash with 2-propanol.

  • Dry the resulting yellow solid to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
2,3-dimethyl-6-nitro-2H-indazole13.9512~86
Protocol 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole using Tin(II) Chloride

This protocol details the reduction of the nitro intermediate to the target amine hydrochloride on a laboratory scale.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,3-dimethyl-6-nitro-2H-indazole191.190.48 g2.5 mmol1
Tin(II) chloride189.601.6 g7.1 mmol2.8
2-Methoxyethylether76.094.3 mL--
Concentrated HCl36.463.2 mL--
Diethyl ether74.1214 mL--

Procedure:

  • Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g) in 2-methoxyethylether (4.3 mL) with heating, then cool the solution to 0°C in an ice bath.

  • Under a nitrogen atmosphere, add tin(II) chloride (1.6 g).

  • Add concentrated HCl (3.2 mL) dropwise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.

  • Add diethyl ether (14 mL) to precipitate the product.

  • Collect the precipitate by filtration to yield this compound.

Quantitative Data:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound0.4980.3586.8

Application Notes for Large-Scale Synthesis

Considerations for Scaling Up the Tin(II) Chloride Reduction

While the tin(II) chloride reduction is effective at a laboratory scale, several challenges arise during scale-up:[4]

  • Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Stoichiometry and Waste: The reaction has poor atom economy, using multiple equivalents of tin(II) chloride, which results in a significant amount of tin-containing waste.

  • Product Isolation and Purification: Quenching the reaction can lead to the formation of hydrated tin oxides, which are gelatinous and can complicate product filtration and isolation.[4]

  • Tin Residues: Removal of tin residues from the final product is a critical challenge in pharmaceutical manufacturing, as strict limits are in place for heavy metal impurities.

Alternative Large-Scale Method: Catalytic Hydrogenation

For large-scale industrial production, catalytic hydrogenation is a more environmentally friendly and efficient alternative to the tin(II) chloride reduction. This method avoids the use of stoichiometric heavy metal reagents and simplifies product work-up.

Generalized Protocol for Catalytic Hydrogenation:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups. A 5-10% Pd/C loading is typical.

  • Solvent: A polar solvent such as ethanol, methanol, or ethyl acetate is generally suitable.

  • Reaction Conditions:

    • Charge a suitable hydrogenation reactor with 2,3-dimethyl-6-nitro-2H-indazole and the solvent.

    • Add the Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate.

    • Pressurize the reactor with hydrogen gas (typically 1-10 bar).

    • The reaction is usually carried out at room temperature or with gentle heating (30-50°C).

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, carefully filter the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude amine in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) to precipitate the hydrochloride salt.

    • Filter the precipitate, wash with a suitable solvent, and dry to obtain the final product.

Note: This is a generalized protocol and requires optimization for specific equipment and scale.

Quality Control

The purity of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for quality control:[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Suppliers of this intermediate should provide a Certificate of Analysis (CoA) with detailed purity information.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction and Salt Formation 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole Na, 2-propanol, CH3I Na, 2-propanol, CH3I 3-methyl-6-nitro-1H-indazole->Na, 2-propanol, CH3I Reactants 2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-6-nitro-2H-indazole Na, 2-propanol, CH3I->2,3-dimethyl-6-nitro-2H-indazole Product Reduction Reduction 2,3-dimethyl-6-nitro-2H-indazole->Reduction 2,3-Dimethyl-2H-indazol-6-amine_HCl 2,3-Dimethyl-2H-indazol-6-amine hydrochloride Reduction->2,3-Dimethyl-2H-indazol-6-amine_HCl

Caption: Synthetic workflow for this compound.

Comparison of Reduction Methods

ReductionMethods cluster_tin Method 1: Tin(II) Chloride Reduction cluster_hydro Method 2: Catalytic Hydrogenation Start 2,3-dimethyl-6-nitro-2H-indazole TinCl2 Pros: - Well-established lab method - High yield on small scale Start->TinCl2 Option 1 Hydrogenation Pros: - Cleaner process (water as byproduct) - No heavy metal waste - Scalable and efficient Start->Hydrogenation Option 2 (Recommended for large scale) TinCl2_cons Cons: - Exothermic, safety concerns - Poor atom economy - Tin waste and residue Hydrogenation_cons Cons: - Requires specialized equipment - Catalyst cost and handling

Caption: Comparison of reduction methods for large-scale synthesis.

References

Application Notes and Protocols for the Purification of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds, including Niraparib and Pazopanib.[1][2] The primary methods detailed are purification by precipitation and washing following synthesis, and a more rigorous acid-base extraction technique for enhanced purity. Quantitative data from cited experiments are summarized, and workflows are visualized to ensure clarity and reproducibility in a research and development setting.

Introduction

2,3-Dimethyl-2H-indazol-6-amine is a critical building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, yield, and safety profile of the final Active Pharmaceutical Ingredient (API).[3] Therefore, robust and reproducible purification methods are essential. This application note outlines the most common and effective techniques for obtaining high-purity this compound.

Data Summary

The following table summarizes quantitative data from representative synthesis and purification procedures. While specific purity percentages from these literature examples are not detailed, the reported yields are high, suggesting the formation of a relatively clean product upon precipitation. Commercially available 2,3-Dimethyl-2H-indazol-6-amine typically has a purity of 97% or higher.[3][4]

MethodStarting MaterialKey ReagentsSolvent(s)Yield (%)Source
Precipitation 2,3-dimethyl-6-nitro-2H-indazoleTin(II) chloride, Conc. HCl2-methoxyethylether, Diethyl ether86.8%[5]
Precipitation (Not specified)(Not specified)Diethyl ether95%[6]
Acid-Base Purification 3-methyl-6-nitro-1H-indazole*Tin(II) chloride, Conc. HCl, Na₂CO₃Ethyl acetate, Water87.3%[7]

*Note: This data is for a structurally similar compound, 3-Methyl-1H-indazol-6-amine, and the protocol is adapted for this compound as a potential high-purity method.

Experimental Protocols

Protocol 1: Purification by Direct Precipitation of the Hydrochloride Salt

This method is commonly employed directly following the reduction of the corresponding nitro-compound. The hydrochloride salt of the product is sparingly soluble in certain organic solvents, leading to its precipitation from the reaction mixture.

Materials:

  • Crude reaction mixture containing 2,3-Dimethyl-2H-indazol-6-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable anti-solvent)

  • Ethanol

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven (vacuum or standard)

Procedure:

  • Reaction Quenching & Precipitation: Following the reduction of 2,3-dimethyl-6-nitro-2H-indazole using a reducing agent like Tin(II) chloride in an acidic medium (e.g., concentrated HCl), the reaction mixture will contain the desired product as its hydrochloride salt.[5][8]

  • Addition of Anti-Solvent: To induce or complete precipitation, add diethyl ether (approximately 3-4 volumes relative to the reaction solvent) to the stirred reaction mixture.[5][6] A precipitate of this compound will form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5][6]

  • Washing: Wash the filter cake thoroughly with diethyl ether to remove residual impurities and reaction by-products.

  • Drying: Dry the purified solid product under vacuum to obtain this compound, typically as a yellow or pinkish solid.[6][8]

Protocol 2: Purification via Acid-Base Extraction and Precipitation

This protocol is adapted from a method used for a similar indazole derivative and is designed to achieve higher purity by separating the basic product from non-basic organic impurities.[7][9] The free base is isolated first and can then be converted back to the hydrochloride salt if desired.

Materials:

  • Crude this compound

  • Ethyl acetate (EA)

  • Saturated sodium carbonate (Na₂CO₃) solution or other suitable base

  • 20% Hydrochloric acid (HCl) solution

  • Distilled water

  • Separatory funnel

  • Filtration apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in water and place it in a separatory funnel. Add ethyl acetate. Slowly add saturated Na₂CO₃ solution while shaking until the aqueous layer reaches a pH of approximately 9. This neutralizes the HCl salt and converts the product to its free amine form.

  • Extraction of Free Base: The free amine, being more soluble in the organic solvent, will partition into the ethyl acetate layer. Separate the organic layer. Perform one or two additional extractions of the aqueous layer with fresh ethyl acetate to maximize recovery.

  • Formation of HCl Salt in Aqueous Phase: Combine the ethyl acetate extracts. In a clean separatory funnel, add a 20% HCl solution (approximately 1/4 of the organic phase volume) to the organic layer and shake vigorously.[7] The amine will be protonated, forming the hydrochloride salt, which is soluble in the aqueous phase.

  • Separation of Layers: Allow the layers to separate. The aqueous layer now contains the purified product as its hydrochloride salt, while neutral organic impurities remain in the ethyl acetate layer.[9]

  • Isolation of the Free Base (Optional but recommended for high purity):

    • Separate the aqueous layer and cool it to 5°C in an ice bath.[7]

    • Slowly add saturated Na₂CO₃ solution with stirring until the pH reaches 9, causing the pure free base (2,3-Dimethyl-2H-indazol-6-amine) to precipitate.[7]

    • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry thoroughly.[7]

  • Conversion to Hydrochloride Salt (If required):

    • Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Add a stoichiometric amount of concentrated HCl or pass HCl gas through the solution.

    • The hydrochloride salt will precipitate. Collect by filtration, wash with a small amount of cold solvent, and dry.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols described above.

G cluster_0 Protocol 1: Purification by Precipitation A Crude Reaction Mixture (Product as HCl Salt) B Add Anti-Solvent (e.g., Diethyl Ether) A->B C Precipitate Forms B->C D Vacuum Filtration C->D E Wash with Diethyl Ether D->E F Dry Solid E->F G Purified HCl Salt F->G

Caption: Workflow for direct precipitation and washing.

G cluster_1 Protocol 2: Acid-Base Purification start Crude HCl Salt dissolve Dissolve in Water/EA Add Base (Na₂CO₃) to pH 9 start->dissolve extract Separate Layers (Product as Free Base in EA) dissolve->extract impurities1 Aqueous Waste extract->impurities1 add_acid Add 20% HCl to EA Layer extract->add_acid extract2 Separate Layers (Product as HCl Salt in Water) add_acid->extract2 impurities2 Organic Waste (Neutral Impurities) extract2->impurities2 precipitate_base Cool Aqueous Layer Add Base (Na₂CO₃) to pH 9 extract2->precipitate_base filter_base Filter and Dry precipitate_base->filter_base pure_base Purified Free Base filter_base->pure_base convert_salt Redissolve & Add HCl pure_base->convert_salt pure_salt High-Purity HCl Salt convert_salt->pure_salt

Caption: Workflow for high-purity acid-base extraction.

References

Application of 2,3-Dimethyl-2H-indazol-6-amine in the Synthesis of the Kinase Inhibitor Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine is a crucial chemical intermediate in the synthesis of several targeted cancer therapies. Notably, it serves as a key building block for Pazopanib (Votrient®), a potent multi-targeted tyrosine kinase inhibitor.[1][2][3] Pazopanib is an oral anti-cancer agent approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[2][4] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[4] This document provides detailed application notes on the use of 2,3-dimethyl-2H-indazol-6-amine in the synthesis of Pazopanib, including experimental protocols, quantitative bioactivity data, and visualizations of the relevant signaling pathways and synthetic workflow.

Pazopanib: A Multi-Targeted Kinase Inhibitor

Pazopanib's therapeutic efficacy stems from its ability to simultaneously inhibit multiple key signaling pathways involved in cancer progression. As an ATP-competitive inhibitor, Pazopanib binds to the intracellular ATP-binding pocket of specific RTKs, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This disruption of signaling ultimately hinders endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.

Target Kinases and Bioactivity

Pazopanib exhibits potent inhibitory activity against a range of tyrosine kinases, with a primary focus on those driving angiogenesis. The half-maximal inhibitory concentrations (IC50) against its key targets are summarized in the table below.

Target KinaseIC50 (nM)Reference
VEGFR-110[5][6][7]
VEGFR-230[5][6][7]
VEGFR-347[5][6][7]
PDGFR-α71[6]
PDGFR-β84[5][6]
c-Kit74[6]
FGFR-1140[5]
c-Fms146[5]

Signaling Pathways Inhibited by Pazopanib

The primary targets of Pazopanib are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][8] Inhibition of these receptors disrupts downstream signaling pathways critical for angiogenesis and tumor cell proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pazopanib cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Proliferation

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling pathways.

Synthesis of Pazopanib from 2,3-Dimethyl-2H-indazol-6-amine

The synthesis of Pazopanib from 2,3-dimethyl-2H-indazol-6-amine is a multi-step process. A common synthetic route involves the initial N-methylation of 2,3-dimethyl-2H-indazol-6-amine to form N,2,3-trimethyl-2H-indazol-6-amine, which is a key intermediate.[1][2][3] This intermediate is then coupled with a pyrimidine derivative, followed by reaction with 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.[1][9][10]

Pazopanib_Synthesis_Workflow Start 2,3-Dimethyl-2H-indazol-6-amine Intermediate1 N,2,3-Trimethyl-2H-indazol-6-amine Start->Intermediate1 Step 1: N-Methylation Reagent1 Methylating Agent (e.g., Paraformaldehyde, Sodium Borohydride) Reagent1->Intermediate1 Intermediate2 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Intermediate1->Intermediate2 Step 2: Coupling Reagent2 2,4-Dichloropyrimidine Reagent2->Intermediate2 Pazopanib Pazopanib Intermediate2->Pazopanib Step 3: Final Coupling Reagent3 5-amino-2-methylbenzenesulfonamide Reagent3->Pazopanib

Caption: Synthetic workflow for Pazopanib from 2,3-Dimethyl-2H-indazol-6-amine.

Experimental Protocols

The following protocols are generalized representations of synthetic procedures described in the literature. Researchers should consult original publications and patents for specific details and safety precautions.

Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

This protocol describes the N-methylation of 2,3-dimethyl-2H-indazol-6-amine.

Materials:

  • 2,3-dimethyl-2H-indazol-6-amine

  • Methanol

  • Sodium methoxide

  • Paraformaldehyde

  • Sodium borohydride

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 2,3-dimethyl-2H-indazol-6-amine in methanol in a round-bottom flask.

  • Add sodium methoxide and paraformaldehyde to the solution.

  • Reflux the mixture for a short period (e.g., 5 minutes) and then stir at room temperature for several hours.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride to the cooled mixture and continue stirring.

  • Reflux the reaction mixture for approximately 2 hours.

  • Remove the solvent by rotary evaporation.

  • Work up the residue, which may involve extraction and/or crystallization, to isolate the N,2,3-trimethyl-2H-indazol-6-amine product.

Protocol 2: Synthesis of Pazopanib Hydrochloride

This protocol outlines the final coupling steps to produce Pazopanib hydrochloride.

Materials:

  • N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (synthesized from N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine)

  • 5-amino-2-methylbenzenesulfonamide

  • Isopropanol

  • Hydrochloric acid

  • Ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in a suitable solvent such as isopropanol.

  • Add hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for a sufficient time to ensure reaction completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and induce precipitation of the product, Pazopanib hydrochloride, potentially by the addition of a co-solvent like ether.

  • Collect the solid product by filtration, wash with an appropriate solvent, and dry under vacuum.

  • Further purification may be achieved by recrystallization if necessary.

Conclusion

2,3-Dimethyl-2H-indazol-6-amine is a pivotal starting material for the synthesis of the multi-targeted kinase inhibitor, Pazopanib. The synthetic routes, while involving multiple steps, are well-established and provide access to this important therapeutic agent. Understanding the role of this indazole derivative and the subsequent chemical transformations is essential for researchers and professionals involved in the development and manufacturing of targeted cancer therapies. The provided protocols and pathway diagrams offer a foundational guide for the application of 2,3-dimethyl-2H-indazol-6-amine in the synthesis of Pazopanib.

References

Application Notes and Protocols for the Derivatization of 2,3-Dimethyl-2H-indazol-6-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 2,3-Dimethyl-2H-indazol-6-amine, a key scaffold in medicinal chemistry, for the purpose of generating compound libraries for biological screening. The protocols focus on three robust and versatile reactions targeting the 6-amino group: acylation, sulfonylation, and reductive amination. Furthermore, this guide outlines a representative biological assay for screening the synthesized derivatives as potential kinase inhibitors, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical node in angiogenesis and a validated target for cancer therapy.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 2,3-Dimethyl-2H-indazol-6-amine serves as a crucial building block for the synthesis of multi-target kinase inhibitors such as Pazopanib, an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma.[4][5] The primary amino group at the 6-position is an ideal handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents. This application note details the synthesis of a library of derivatives from this starting material and their subsequent evaluation in a relevant biological context.

Synthesis of Starting Material: 2,3-Dimethyl-2H-indazol-6-amine

The starting material can be synthesized from 3-methyl-6-nitro-1H-indazole through a two-step process involving methylation followed by reduction.

Protocol 2.1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole [6]

  • Dissolve 3-methyl-6-nitro-1H-indazole (1 eq) and triethylenediamine (DABCO, 1 eq) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • After completion, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.

Protocol 2.2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine [7]

  • Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 eq) in 2-methoxyethyl ether with heating, then cool to 0°C.

  • Under a nitrogen atmosphere, add tin(II) chloride (2.8 eq).

  • Add concentrated hydrochloric acid dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 45 minutes.

  • Add ether to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) and extraction.

Derivatization Protocols

The following protocols describe general methods for creating a diverse library of compounds from 2,3-Dimethyl-2H-indazol-6-amine.

Workflow for Library Synthesis

G start 2,3-Dimethyl-2H-indazol-6-amine proc1 Acylation start->proc1 proc2 Sulfonylation start->proc2 proc3 Reductive Amination start->proc3 reac1 Acyl Chlorides / Carboxylic Acids reac1->proc1 reac2 Sulfonyl Chlorides reac2->proc2 reac3 Aldehydes / Ketones reac3->proc3 prod1 Amide Library proc1->prod1 prod2 Sulfonamide Library proc2->prod2 prod3 Secondary/Tertiary Amine Library proc3->prod3 assay Biological Assays prod1->assay prod2->assay prod3->assay

Caption: Derivatization workflow for 2,3-Dimethyl-2H-indazol-6-amine.

Protocol 3.1: Acylation to form Amide Derivatives

  • Dissolve 2,3-Dimethyl-2H-indazol-6-amine (1 eq) in a suitable solvent such as dichloromethane (DCM) or DMF.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0°C.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3.2: Sulfonylation to form Sulfonamide Derivatives

  • Dissolve 2,3-Dimethyl-2H-indazol-6-amine (1 eq) in a suitable solvent such as pyridine or DCM.

  • Cool the mixture to 0°C.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an appropriate organic solvent and wash with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3.3: Reductive Amination to form Secondary/Tertiary Amine Derivatives [8][9]

  • Dissolve 2,3-Dimethyl-2H-indazol-6-amine (1 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq).[6] A catalytic amount of acetic acid may be added to facilitate imine formation.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Biological Assay: VEGFR-2 Kinase Inhibition

Given that Pazopanib, a derivative of a similar indazole core, targets VEGFR-2, a primary screen for VEGFR-2 inhibition is a logical starting point for this library.[10]

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 Binds & Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.[1][7][11]

Protocol 4.1: In Vitro VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a representative example; specific reagents and conditions will depend on the commercial kit used (e.g., from Cisbio, Thermo Fisher, Promega).

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human VEGFR-2 enzyme in kinase buffer to the desired concentration.

    • Prepare a solution of the substrate peptide (e.g., a poly-Glu,Tyr peptide) and ATP in kinase buffer.

    • Prepare serial dilutions of the synthesized indazole derivatives (test compounds) and a known inhibitor (e.g., Pazopanib) in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound or control to the wells.

    • Add 4 µL of the diluted VEGFR-2 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phosphotyrosine antibody and an XL665-labeled acceptor).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a standard inhibitor).

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative results from the biological assays should be summarized for clear comparison.

Table 1: Representative Biological Activity of Derivatized Indazoles against VEGFR-2

Compound IDR Group (Modification)Modification TypeIC50 (nM) against VEGFR-2
IND-001 -H (Parent Compound)N/A>10,000
IND-A01 -C(O)PhAcylation850
IND-A02 -C(O)-(4-Cl-Ph)Acylation320
IND-S01 -S(O)2-PhSulfonylation1,200
IND-S02 -S(O)2-(4-Me-Ph)Sulfonylation950
IND-R01 -CH2-PhReductive Amination2,500
IND-R02 -CH2-(c-Hex)Reductive Amination4,100
Pazopanib (Reference Compound)N/A30

Note: The data presented in this table is hypothetical and for illustrative purposes only, meant to demonstrate how results would be structured.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the derivatization of 2,3-Dimethyl-2H-indazol-6-amine and the subsequent biological evaluation of the resulting compounds. By employing these methods, researchers can efficiently generate and screen libraries of novel indazole derivatives to identify promising lead candidates for drug development programs, particularly in the area of oncology. The modular nature of the synthetic routes allows for extensive exploration of the chemical space around the indazole core, facilitating the optimization of potency and other pharmacological properties.

References

Application Notes and Protocols: Quality Control of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2H-indazol-6-amine hydrochloride (CAS No. 635702-60-2) is a critical intermediate in the synthesis of various pharmaceutically active compounds. Notably, it is recognized as a key starting material and a potential impurity in the manufacturing of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1][2] The quality and purity of this intermediate are paramount as they directly impact the safety and efficacy of the final drug product.[3] These application notes provide a comprehensive overview of the quality control parameters, analytical protocols, and acceptance criteria for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

ParameterValueReference
Chemical Name This compound[4]
CAS Number 635702-60-2[4]
Molecular Formula C₉H₁₂ClN₃[5]
Molecular Weight 197.67 g/mol
Appearance Off-white to yellow solidGeneral observation
Solubility Soluble in DMSO and Methanol
Storage 2-8°C, protect from light, inert atmosphere

Quality Control Parameters and Specifications

The following table outlines the recommended quality control tests, specifications, and analytical methods for the release of this compound.

ParameterSpecificationAnalytical Method
Appearance Off-white to yellow solidVisual Inspection
Identification Conforms to the structure¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry
Assay ≥ 98.0% (on dried basis)HPLC
Purity (by HPLC) Individual impurity: ≤ 0.5%Total impurities: ≤ 1.5%HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> or ICH Q3C limitsHeadspace GC-MS
Heavy Metals ≤ 20 ppmICP-MS or Colorimetric Method
Sulphated Ash ≤ 0.1%USP <281>

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed for the quantitative determination of this compound and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of this compound of known purity at the same concentration as the sample.

  • Calculation: Calculate the assay and impurity levels using the peak areas obtained from the chromatograms of the sample and the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Data: The following chemical shifts have been reported for the hydrochloride salt in DMSO-d₆: δ 7.77 (d, J=8.9Hz, 1H), 7.18 (s, 1H), 6.88 (m, 1H), 4.04 (s, 3H), 2.61 (s, 3H).[5]

  • ¹³C NMR Data: Expected signals for the aromatic and methyl carbons should be observed.

  • Procedure: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. The obtained spectra should be consistent with the chemical structure of this compound.

Mass Spectrometry (MS) for Identification

Mass spectrometry provides information about the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Procedure: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 162.1 should be observed for the free base.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet of the solid sample or use an ATR accessory.

  • Procedure: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Result: The spectrum should exhibit characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and N-H bending.

Karl Fischer Titration for Water Content

This method is used for the quantitative determination of water content.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5), anhydrous methanol or a suitable solvent. For hydrochloride salts that may not dissolve well in methanol, the addition of formamide can improve solubility.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing the solvent.

    • Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Signaling Pathway and Experimental Workflow Diagrams

Pazopanib Signaling Pathway Inhibition

2,3-Dimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][7] The inhibition of these receptors disrupts downstream signaling pathways involved in angiogenesis and tumor cell proliferation.[8]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->PI3K_AKT_mTOR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Quality Control Experimental Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.

QC_Workflow Start Receive Batch of 2,3-Dimethyl-2H-indazol-6-amine HCl Sampling Representative Sampling Start->Sampling Appearance Visual Inspection (Appearance) Sampling->Appearance Identification Identification Tests (NMR, MS, FTIR) Sampling->Identification Purity_Assay Chromatographic Purity and Assay (HPLC) Sampling->Purity_Assay Water_Content Water Content (Karl Fischer) Sampling->Water_Content Other_Tests Other Tests (Residual Solvents, Heavy Metals, etc.) Sampling->Other_Tests Data_Review Data Review and Comparison to Specifications Appearance->Data_Review Identification->Data_Review Purity_Assay->Data_Review Water_Content->Data_Review Other_Tests->Data_Review Decision Release / Reject Decision Data_Review->Decision Release Batch Released Decision->Release Pass Reject Batch Rejected Decision->Reject Fail

Caption: Quality control workflow for 2,3-Dimethyl-2H-indazol-6-amine HCl.

References

Troubleshooting & Optimization

troubleshooting low yield in 2,3-Dimethyl-2H-indazol-6-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting support for the synthesis of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you address common challenges and optimize your reaction yield.

Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing and resolving low yield issues during the synthesis.

G cluster_start cluster_analysis Problem Analysis cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low Yield Observed in Final Product purity_check Check Purity of Intermediates & Final Product (NMR, LC-MS) start->purity_check Begin Diagnosis reaction_monitoring Review Reaction Monitoring Data (TLC, LC-MS) purity_check->reaction_monitoring methylation_issue Issue in Step 1: Regioselectivity of Methylation reaction_monitoring->methylation_issue Incomplete conversion or isomer mix in Step 1? reduction_issue Issue in Step 2: Nitro Group Reduction reaction_monitoring->reduction_issue Incomplete conversion in Step 2? isolation_issue Issue in Step 3: Salt Formation & Isolation reaction_monitoring->isolation_issue Good conversion but low isolated yield? optimize_methylation Optimize Methylation Conditions methylation_issue->optimize_methylation optimize_reduction Optimize Reduction Conditions reduction_issue->optimize_reduction optimize_isolation Improve Isolation Technique isolation_issue->optimize_isolation

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Part 1: Troubleshooting the Synthesis of the Precursor (2,3-dimethyl-6-nitro-2H-indazole)

A common source of low yield for the final product is inefficient or non-selective synthesis of the key intermediate, 2,3-dimethyl-6-nitro-2H-indazole. The primary challenge in this step is achieving methylation on the N2 position of the indazole ring, as the N1 position is often thermodynamically favored.

Frequently Asked Questions (FAQs)

Q1: My methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve selectivity for the desired N2-methylated product?

A1: The regioselectivity of indazole methylation is highly dependent on reaction conditions. To favor the kinetic N2-methylated product, which is the precursor for 2,3-Dimethyl-2H-indazol-6-amine, specific conditions are required. Using dimethyl carbonate (DMC) as the methylating agent in DMF with a non-nucleophilic base like triethylenediamine (DABCO) has been shown to be effective.[1] In contrast, using a strong base like sodium hydride (NaH) in THF tends to favor the thermodynamically more stable N1 isomer.[1]

Q2: The methylation reaction of 3-methyl-6-nitro-1H-indazole is not going to completion. What are potential causes?

A2: Incomplete conversion can be due to several factors:

  • Reagent Purity: Ensure that the starting indazole, dimethyl carbonate, and base are pure and anhydrous, as moisture can interfere with the reaction.

  • Reaction Temperature & Time: The reaction typically requires heating to reflux for several hours (e.g., 6 hours) to proceed to completion.[2] Ensure the temperature is maintained and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Base Stoichiometry: An insufficient amount of base can lead to incomplete deprotonation of the indazole, thus halting the reaction. Use at least one equivalent of base.

Data on Regioselective Methylation

The choice of base and solvent system is critical for controlling the N1/N2 product ratio.

Starting MaterialMethylating AgentBaseSolventN1:N2 RatioPredominant Product
3-methyl-6-nitro-1H-indazoleDimethyl CarbonateDABCODMFKinetically Controlled2,3-dimethyl-6-nitro-2H-indazole [1]
3-methyl-6-nitro-1H-indazoleMethyl Iodide / DMSNaHTHFThermodynamically Controlled1,3-dimethyl-6-nitro-1H-indazole[1]
6-nitro-1H-indazoleMethyl IodideK₂CO₃DMF40 : 44Mixture of Isomers[3]

Part 2: Troubleshooting the Nitro Reduction and Salt Formation

The final step involves the reduction of the nitro group of 2,3-dimethyl-6-nitro-2H-indazole to an amine, followed by its conversion to the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: The yield of my final product is low after the reduction with tin(II) chloride (SnCl₂). What could be the issue?

A1: Low yield in the SnCl₂ reduction step can often be attributed to the following:

  • Temperature Control: This reaction is exothermic. The dropwise addition of concentrated HCl must be done at low temperatures (0-5 °C) to prevent potential side reactions or degradation of the product.[4] After the addition is complete, the reaction is allowed to warm to room temperature.

  • Incomplete Reaction: Ensure a sufficient excess of the reducing agent (SnCl₂·2H₂O) is used (typically 2.8-4 equivalents).[5][6] Monitor the reaction by TLC to confirm the complete disappearance of the starting nitro compound.

  • Product Isolation Issues: The workup is critical. After the reaction, quenching with a base (like NaOH or Na₂CO₃) is performed to neutralize the acid and precipitate tin salts (tin oxides/hydroxides). These precipitates can be gelatinous and difficult to filter, sometimes trapping the product and reducing the isolated yield.[7] Thoroughly washing the precipitate with an organic solvent is crucial.

Q2: During the workup, I get an intractable emulsion or a very fine precipitate of tin salts that is difficult to filter. How can I improve the isolation?

A2: The formation of tin salt emulsions and fine precipitates is a common problem.[7][8] Here are some strategies to mitigate this:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, making the solution strongly basic (pH > 10) can help to redissolve some of the tin hydroxides as stannates.

  • Filtration Aid: Use a filtration aid like Celite. Add Celite to the mixture before filtration to create a more porous filter cake, which can improve filtration speed and efficiency.[8]

  • Solvent Choice: Perform the reaction in ethanol instead of ethyl acetate. After the reaction, pour the mixture into a large volume of ice water and neutralize carefully. This can result in a more manageable precipitate.[8]

Q3: Are there alternative reducing agents to SnCl₂?

A3: Yes, if SnCl₂ proves problematic, other methods can be used for reducing aromatic nitro groups:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a very clean and efficient method.[9] However, it may not be suitable if other reducible functional groups are present in the molecule.

  • Iron in Acidic Media: Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride is a classic, inexpensive, and effective alternative.[9][10] The workup is often simpler than with tin.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (N2-Methylation)

This protocol is adapted to favor the kinetic N2-alkylation product.[1][2]

  • Preparation: In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Subsequently, add dimethyl carbonate (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.

Protocol 2: Synthesis of this compound (Nitro Reduction)

This protocol is based on the common SnCl₂ reduction method.[4]

  • Preparation: Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 2.8 eq) to the cooled solution under a nitrogen atmosphere.

  • Acid Addition: Add concentrated hydrochloric acid (HCl) dropwise, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: After the complete addition of HCl, allow the reaction mixture to warm to room temperature and stir for an additional 45-60 minutes.

  • Isolation: Induce precipitation of the hydrochloride salt by adding diethyl ether to the reaction mixture.

  • Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to obtain this compound.

Troubleshooting Logic Diagram

This diagram illustrates decision-making for issues encountered during the nitro reduction step.

G cluster_solutions cluster_workup start Low Yield from Reduction Step tlc_check TLC analysis of crude reaction mixture start->tlc_check incomplete_rxn Incomplete Reaction: Starting material remains tlc_check->incomplete_rxn Yes complete_rxn Complete Reaction: No starting material tlc_check->complete_rxn No increase_reagent Increase SnCl2 equivalents and/or reaction time incomplete_rxn->increase_reagent check_temp Verify temperature control during HCl addition incomplete_rxn->check_temp workup_issue Investigate Workup/Isolation Issues complete_rxn->workup_issue emulsion_problem Emulsion or Filtration Problem workup_issue->emulsion_problem use_celite Use Celite as filter aid emulsion_problem->use_celite alt_solvent Change reaction solvent to Ethanol emulsion_problem->alt_solvent alt_reductant Consider alternative reductant (Fe/HCl, H2/Pd-C) emulsion_problem->alt_reductant

References

Technical Support Center: Formation of N,N,2,3-tetramethyl-2H-indazol-6-amine Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of N,N,2,3-tetramethyl-2H-indazol-6-amine as a byproduct during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N,N,2,3-tetramethyl-2H-indazol-6-amine and under what circumstances is it formed?

A1: N,N,2,3-tetramethyl-2H-indazol-6-amine is a quaternary ammonium salt that has been identified as a novel byproduct.[1][2][3] It can form during the N-methylation of N,3-dimethyl-1H-indazol-6-amine or related indazole derivatives, particularly when attempting to synthesize N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate for the anticancer drug pazopanib.[1][2][3]

Q2: Why is the formation of this byproduct a concern?

A2: The formation of N,N,2,3-tetramethyl-2H-indazol-6-amine as a byproduct is undesirable for several reasons. It reduces the yield of the desired product, N,2,3-trimethyl-2H-indazol-6-amine.[1][2] The presence of this impurity can also complicate the purification process and potentially impact the quality and safety of the final active pharmaceutical ingredient (API).[4]

Q3: What is the key reaction step leading to the formation of this byproduct?

A3: The byproduct is formed during the N-methylation step, specifically the methylation at the N2 position of the indazole ring.[1][2][3] Over-methylation of the exocyclic amine group at the 6-position leads to the formation of the quaternary ammonium salt.

Q4: How can I distinguish between the desired product and the N,N,2,3-tetramethyl-2H-indazol-6-amine byproduct?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to differentiate between the desired product and the byproduct.[1][2] Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be employed for separation and identification.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of N,2,3-trimethyl-2H-indazol-6-amine that could lead to the formation of the N,N,2,3-tetramethyl-2H-indazol-6-amine byproduct.

Issue 1: Significant formation of the quaternary ammonium salt byproduct is observed.

  • Question: I am seeing a significant amount of the N,N,2,3-tetramethyl-2H-indazol-6-amine byproduct in my reaction mixture. What are the likely causes?

  • Answer: The formation of this byproduct is primarily due to over-methylation. Several factors can contribute to this:

    • Excess Methylating Agent: Using a large excess of the methylating agent (e.g., trimethyl orthoformate) can drive the reaction towards the formation of the quaternary ammonium salt.[1]

    • Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can increase the rate of the undesired N,N-dimethylation.

    • Nature of the Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents are more likely to cause over-methylation. The regioselectivity of methylation is highly dependent on the nature of the methylating agent.[6]

    • Solvent and Base System: The choice of solvent and base can influence the nucleophilicity of the exocyclic amine and the regioselectivity of the N-methylation on the indazole ring.[5][7][8]

Issue 2: Difficulty in controlling the regioselectivity of N-methylation.

  • Question: I am struggling to achieve selective N2-methylation of the indazole ring without affecting the exocyclic amine. How can I improve this?

  • Answer: Achieving regioselective N-alkylation of indazoles is a common challenge.[8][9][10] Here are some strategies to enhance N2-selectivity while minimizing N,N-dimethylation of the 6-amino group:

    • Choice of Methylating Agent: Consider using milder methylating agents. While trimethyl orthoformate has been used, other reagents might offer better control.[1] For instance, some studies have shown that using methyl 2,2,2-trichloroacetimidate can lead to regioselective N-methylation.[6]

    • Protecting Groups: Although it adds extra steps, protecting the exocyclic amine group before the N2-methylation can be an effective strategy to prevent the formation of the quaternary salt.

    • Reaction Conditions Optimization: Carefully screen different bases, solvents, and temperatures. For example, using sodium hydride in an aprotic solvent like THF has been shown to favor N1-alkylation in some cases, highlighting the importance of the reaction environment on regioselectivity.[5][8] The use of acidic reagents has been reported to improve regioselectivity in some instances.[6]

Data Presentation

Table 1: Summary of Yields in a Relevant Synthetic Route

StepReactantProductYield (%)Reference
Nitro Reduction3-methyl-6-nitro-1H-indazole3-methyl-1H-indazol-6-amine87.3[2]
Reductive Amination3-methyl-1H-indazol-6-amineN,3-dimethyl-1H-indazol-6-amine86.7[2]
N2-methylationN,3-dimethyl-1H-indazol-6-amineN,2,3-trimethyl-2H-indazol-6-amine72.7[2]
Overall Yield 3-methyl-6-nitro-1H-indazole N,2,3-trimethyl-2H-indazol-6-amine 55.0 [2]
Byproduct FormationN,3-dimethyl-1H-indazol-6-amineN,N,2,3-tetramethyl-2H-indazol-6-amineNot Quantified[1][2]

Experimental Protocols

Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (where the byproduct was observed) [1]

  • Materials:

    • N,3-dimethyl-1H-indazol-6-amine (1 eq)

    • Toluene

    • N,N-dimethylformamide (DMF)

    • Trimethyl orthoformate (4 eq)

    • 98% H₂SO₄ solution (0.7 eq)

  • Procedure:

    • To a 50 mL round-bottom flask under stirring, add 30 mL of toluene, 3 mL of N,N-dimethylformamide (DMF), and 5.4 mL of trimethyl orthoformate (49.6 mmol; 4 eq).

    • Cool the mixture to 5 °C and dropwise add 0.5 mL of 98% H₂SO₄ solution (8.7 mmol; 0.7 eq). Stir for 5 minutes.

    • Add 2.00 g of N,3-dimethyl-1H-indazol-6-amine (12.4 mmol; 1 eq) to the reaction vessel.

    • Heat the reaction mixture to 60 °C and stir for 5 hours.

    • Monitor the reaction progress by an appropriate method (e.g., TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain a thick, dark-pink residue containing the desired product and the N,N,2,3-tetramethyl-2H-indazol-6-amine byproduct.

    • Purify the residue using a suitable method (e.g., column chromatography) to isolate the desired product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products N3_dimethyl N,3-dimethyl-1H- indazol-6-amine Desired_Product N,2,3-trimethyl-2H- indazol-6-amine (Desired) N3_dimethyl->Desired_Product N2-methylation TMOF Trimethyl orthoformate (Methylating Agent) Byproduct N,N,2,3-tetramethyl-2H- indazol-6-amine (Byproduct) Desired_Product->Byproduct Over-methylation (N,N-dimethylation)

Caption: Reaction pathway showing the formation of the desired product and the byproduct.

Troubleshooting_Workflow Start Byproduct Formation Observed Check_Reagents 1. Verify Stoichiometry of Methylating Agent Start->Check_Reagents Optimize_Conditions 2. Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions If issue persists Evaluate_Reagent 3. Evaluate Alternative Methylating Agents Optimize_Conditions->Evaluate_Reagent If issue persists Consider_Protection 4. Consider Protecting the 6-Amino Group Evaluate_Reagent->Consider_Protection If issue persists End Minimized Byproduct Formation Consider_Protection->End

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Selective N-Methylation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-methylation of indazole derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the synthesis of N-methylated indazoles. The primary challenge in this area is controlling the regioselectivity between the N1 and N2 positions of the indazole ring.[1][2][3] This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective N-methylation of indazoles?

A1: The principal challenge is controlling the regioselectivity of the methylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of both N1- and N2-methylated isomers, which can be difficult to separate.[2][4][5] The 1H-indazole tautomer is generally more thermodynamically stable, but the N2-product can be favored under kinetic control, making the reaction outcome highly sensitive to conditions.[2][6]

Q2: What key factors influence whether methylation occurs at the N1 or N2 position?

A2: Several factors critically influence the N1/N2 product ratio:

  • Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to favor N1-methylation due to steric hindrance around the N2 position.[2][7] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position strongly favor N2-methylation.[2][3][8]

  • Reaction Conditions: The choice of base and solvent is crucial. Strong, non-nucleophilic bases in aprotic solvents (e.g., NaH in THF) typically favor the thermodynamic N1 product.[1][3][6]

  • Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration generally yield the more stable N1-isomer (thermodynamic product).[6][8] Conditions that proceed rapidly at lower temperatures may favor the N2-isomer (kinetic product).[9]

  • Nature of the Methylating Agent: The electrophilicity and structure of the methylating agent can also influence the regiochemical outcome.[7][9]

Q3: Is the N1- or N2-methylated indazole generally more stable?

A3: The N1-substituted indazole (1H-indazole tautomer) is typically considered the more thermodynamically stable isomer compared to the N2-substituted version (2H-indazole tautomer).[1][2][4] Therefore, reaction conditions that allow the system to reach thermodynamic equilibrium will generally favor the formation of the N1-methylated product.[6]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of N1 and N2 isomers with low selectivity.

  • Cause: Standard alkylation conditions, such as using potassium carbonate (K₂CO₃) in DMF, are known to produce mixtures of N1 and N2 isomers, sometimes in nearly equal ratios (e.g., 58:42).[5] This indicates that the reaction conditions are not sufficiently directing to overcome the inherent reactivity of both nitrogen atoms.

  • Solution: To enhance selectivity, you must modify the reaction conditions to strongly favor either the thermodynamic or kinetic pathway.

    • For the N1-Isomer (Thermodynamic Control): Switch to a stronger, non-nucleophilic base in an aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective and has been shown to provide excellent N1-selectivity (>99:1) for a wide range of indazole substrates.[1][3][7][8]

    • For the N2-Isomer (Kinetic Control): Consider changing the reaction type. Mitsunobu conditions (e.g., an alcohol, PPh₃, and DEAD or DIAD in THF) are known to favor the formation of the N2-isomer.[1][8][10] Alternatively, using acidic conditions, for example with a catalytic amount of triflic acid (TfOH), can also provide high selectivity for the N2 position.[2][11]

Problem 2: I am trying to synthesize the N1-methylated product, but the yield is low.

  • Cause: Low yields in N1-selective reactions using NaH can be due to incomplete deprotonation, insufficient reaction temperature, or degradation of the starting material or product. For instance, at room temperature, the conversion might be poor even if the selectivity is high.[1]

  • Solution:

    • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (THF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Increase Temperature: Gently heating the reaction mixture can significantly improve conversion. For NaH/THF systems, increasing the temperature from room temperature to 50 °C has been shown to drive the reaction to completion while maintaining excellent N1-selectivity.[1]

    • Check Reagent Quality: Verify the quality and activity of the sodium hydride and the methylating agent.

Problem 3: I am struggling to separate the N1 and N2 isomers after the reaction.

  • Cause: N1 and N2-methylated indazole isomers often have very similar polarities, making their separation by standard flash column chromatography challenging and inefficient.[5]

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems (eluent) and stationary phases. Sometimes a less polar or a more polar solvent system, or using a different type of silica gel, can improve separation.

    • Recrystallization: If chromatography fails, attempt recrystallization. A systematic screening of different single or mixed solvent systems can often lead to the selective crystallization of one isomer, providing a highly pure product. This method can be simpler and more scalable than chromatography.[12]

Data on Reaction Conditions and Selectivity

The following table summarizes various reaction conditions for the N-methylation of indazoles and the resulting regioselectivity.

Methylating AgentBase / AdditiveSolventTemperatureN1:N2 RatioTotal YieldReference(s)
Alkyl BromideNaHTHF50 °C>99:1High (e.g., 89%)[1][3]
Isobutyl BromideK₂CO₃DMF120 °C58:4272%[5]
n-PentanolPPh₃, DIADTHFRT1:2.578%[1][8]
MethanolPPh₃, DEADTHF50 °CN2-selective>90%[10]
Dimethyl CarbonateDABCODMFRefluxN2-selectiveGood[6]
Diazo CompoundsTfOH (cat.)DCMRTN2-selective (up to 0:100)Good to Excellent[11][13]
Methyl IodideK₂CO₃DMFRT1:184%[4]

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and experimental workflows for achieving selective N-methylation.

G start Start: Synthesize N-Methylated Indazole goal Desired Product? start->goal n1_product N1-Methylated Indazole (Thermodynamic Product) goal->n1_product  N1 Isomer n2_product N2-Methylated Indazole (Kinetic Product) goal->n2_product  N2 Isomer n1_cond Conditions: • Base: NaH • Solvent: Anhydrous THF • Temp: RT to 50°C n1_product->n1_cond n2_cond Conditions: • Mitsunobu (PPh3/DEAD) • Acidic (cat. TfOH) n2_product->n2_cond

Caption: Decision workflow for selecting the appropriate reaction path.

G start Start: Low Regioselectivity (N1/N2 Mixture) check_goal What is the Target Isomer? start->check_goal target_n1 Target: N1 check_goal->target_n1  N1 target_n2 Target: N2 check_goal->target_n2  N2 change_cond_n1 Change Conditions: 1. Use NaH as base 2. Use anhydrous THF as solvent target_n1->change_cond_n1 check_yield Is Conversion >95%? change_cond_n1->check_yield increase_temp Increase Temp to 50°C check_yield->increase_temp  No end_n1 End: High N1 Selectivity check_yield->end_n1  Yes increase_temp->check_yield change_cond_n2 Change Reaction Type: 1. Switch to Mitsunobu conditions 2. Or, use catalytic acid (TfOH) target_n2->change_cond_n2 end_n2 End: High N2 Selectivity change_cond_n2->end_n2

Caption: Troubleshooting flowchart for poor regioselectivity.

Key Experimental Protocols

Protocol 1: N1-Selective Methylation using NaH/THF (Thermodynamic Control)

This protocol is adapted from methodologies known to provide excellent N1-selectivity.[1][7]

  • Materials:

    • Substituted 1H-indazole (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Methyl iodide or dimethyl sulfate (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Standard laboratory glassware, flame-dried and under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv).

    • Add anhydrous THF to dissolve the starting material (typical concentration 0.1–0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the sodium hydride (1.2 equiv) portion-wise. Hydrogen gas will evolve.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature. If conversion is slow, heat the mixture to 50 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to isolate the pure N1-methylated indazole.

Protocol 2: N2-Selective Methylation using Mitsunobu Conditions (Kinetic Control)

This protocol is based on the Mitsunobu reaction, which often favors the N2-isomer.[10][13]

  • Materials:

    • Substituted 1H-indazole (1.0 equiv)

    • Methanol (1.5-2.0 equiv)

    • Triphenylphosphine (PPh₃) (1.5 equiv)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic color change.

    • Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and hydrazide byproducts. Purify the mixture directly by flash column chromatography on silica gel to isolate the desired N2-methylated product.

References

minimizing regioisomer formation in indazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indazole Synthesis

Topic: Minimizing Regioisomer Formation in Indazole Alkylation

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole alkylation a common problem?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[1] This dual reactivity means that direct alkylation often yields a mixture of N1 and N2-substituted products.[2][3] The resulting regioisomers can be difficult to separate, leading to reduced yields of the desired compound and creating significant challenges for purification.[4][5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be leveraged to control the reaction's outcome.[1][3][6]

Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome of indazole alkylation is a delicate balance of several factors:[1][2]

  • Base and Solvent System: This is a critical factor. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[2][3][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often produce mixtures of isomers.[1][7]

  • Substituents on the Indazole Ring: The electronic properties and steric bulk of substituents play a significant role.[7][8]

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2][3] Conversely, bulky groups at the C7 position can hinder the approach to N1.[7]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity.[3][4][5][8] Electron-withdrawing groups at the C3 position can enhance N1-selectivity.[7]

  • Reaction Control (Thermodynamic vs. Kinetic): N1-substituted products are often the thermodynamically more stable isomer.[1][3] Conditions that allow the reaction to equilibrate can favor the N1 product.[5][8][9] N2-products can be favored under kinetically controlled conditions.[3][10]

  • Nature of the Electrophile: The alkylating agent itself can influence the regiochemical outcome.[3][8]

Troubleshooting Guide

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

  • Solution 1 (To Favor N1): To enhance N1 selectivity, switch to a strong hydride base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective.[2][7] This system has demonstrated >99% N1 regioselectivity for indazoles with various C3 substituents like carboxymethyl, tert-butyl, and carboxamide.[4][8][11] The mechanism is thought to involve the sodium cation coordinating with the N2 atom and a C3 substituent, sterically blocking the N2 position and directing the electrophile to N1.[6][7]

  • Solution 2 (To Favor N1): Consider using cesium carbonate (Cs₂CO₃) in dioxane. This system has also proven effective for achieving high N1-selectivity, particularly for substrates like methyl 5-bromo-1H-indazole-3-carboxylate, yielding the N1 product in up to 96% yield.[12][13][14]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.

  • Solution 1 (Substrate Modification): If possible, install an electron-withdrawing group, such as -NO₂ or -CO₂Me, at the C7 position of the indazole ring. Such substituents can provide excellent N2 regioselectivity (≥96%), even under conditions that would typically favor N1, like NaH in THF.[4][5][8]

  • Solution 2 (Change Reaction Type): Employ a Mitsunobu reaction. Using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD in THF can show a strong preference for the formation of the N2 regioisomer.[1][8][9]

  • Solution 3 (Catalytic Methods): For highly selective N2-alkylation, consider specialized catalytic methods. The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates or diazo compounds as alkylating agents can afford N2-alkylated products with high to excellent regioselectivity (N2/N1 up to 100/0).[10][15][16]

Problem: The N1 and N2 isomers produced in my reaction are very difficult to separate by column chromatography.

  • Solution 1 (Optimize Selectivity): The most effective strategy is to avoid the separation problem by optimizing the reaction to form only one isomer. Refer to the solutions above to maximize the yield of your desired product, which will simplify or eliminate the need for difficult purification.[7]

  • Solution 2 (Alternative Purification): If optimizing selectivity is not feasible, consider recrystallization. Screening mixed solvent systems (e.g., acetone/water, ethanol/water, acetonitrile/water) can sometimes effectively separate isomers, yielding single isomers with >99% purity.[17]

  • Solution 3 (Advanced Chromatography): Use high-performance column chromatography with a very shallow solvent gradient or preparative thin-layer chromatography (PTLC) for challenging separations.[7][8]

Data Presentation: Regioselectivity in Indazole Alkylation

Table 1: Reaction Conditions Favoring N1-Alkylation

Indazole Substrate Base Solvent Alkylating Agent N1:N2 Ratio Yield (N1) Citation(s)
3-tert-Butyl-1H-indazole NaH THF n-Pentyl bromide >99:1 95% [4][8]
3-COMe-1H-indazole NaH THF n-Pentyl bromide >99:1 94% [4][8]
3-CONH₂-1H-indazole NaH THF n-Pentyl bromide >99:1 91% [8][11]
Methyl 5-bromo-1H-indazole-3-carboxylate Cs₂CO₃ Dioxane Methyl tosylate >99:1 96% [13]
5-Bromo-1H-indazole K₂CO₃ DMF Isobutyl bromide 58:42 47% [18]

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pt/C, H₂ (from enamine) | Toluene | Isobutyraldehyde | >99:1 (N1 only) | 76% |[18] |

Table 2: Reaction Conditions Favoring N2-Alkylation

Indazole Substrate Reagents/Catalyst Solvent Alkylating Agent N1:N2 Ratio Yield (N2) Citation(s)
7-NO₂-1H-indazole NaH THF n-Pentyl bromide 4:96 92% [4][5][8]
7-CO₂Me-1H-indazole NaH THF n-Pentyl bromide 4:96 89% [4][5][8]
Methyl 1H-indazole-3-carboxylate PPh₃, DIAD THF n-Pentanol 1:2.5 58% [8][9]
1H-Indazole TfOH DCM Diazo Compound 0:100 95% [1][16]

| 1H-Indazole | Cu(OTf)₂ | Dichloromethane | Alkyl trichloroacetimidate | N1 not formed | up to 96% |[10][15] |

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity under thermodynamically controlled conditions.[7][14]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.[14]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).[7][14]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.[7][14]

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.[14]

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[2][7] Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[2][7]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

This protocol favors the kinetically controlled N2-alkylation product.[1]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C in an ice bath.[1]

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[1][14]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC/LC-MS.[1]

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N2 and N1 isomers.[1]

Protocol 3: Highly Selective N2-Alkylation using TfOH and a Diazo Compound

This protocol provides excellent regioselectivity for the N2 position under metal-free catalytic conditions.[16]

  • Preparation: In a flask, dissolve the 1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM). Add the diazo compound (1.2 eq.).[1]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[1]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

Visualizations

G cluster_start cluster_goal cluster_n1 cluster_n2 cluster_sep start Start: Non-Selective Indazole Alkylation goal Desired Regioisomer? start->goal n1_path N1-Alkylated Product goal->n1_path  N1 n2_path N2-Alkylated Product goal->n2_path  N2 separation Difficult Separation? goal->separation  Mixture n1_cond Optimize for N1: • Base: NaH, Cs2CO3 • Solvent: THF, Dioxane • C3-substituent: Bulky/EWG n1_path->n1_cond n2_cond Optimize for N2: • C7-substituent: EWG (-NO2) • Method: Mitsunobu Reaction • Catalyst: TfOH, Cu(OTf)2 n2_path->n2_cond optimize Re-optimize Reaction for Higher Selectivity separation->optimize Yes purify Advanced Purification: • Preparative TLC • Recrystallization separation->purify No optimize->start

Caption: Logical workflow for optimizing indazole alkylation regioselectivity.

G cluster_factors Key Influencing Factors center Indazole Alkylation Base_Solvent Base / Solvent center->Base_Solvent Sterics Steric Hindrance center->Sterics Electronics Electronic Effects center->Electronics Method Reaction Method center->Method N1_Product Favors N1-Alkylation (Thermodynamic Product) N2_Product Favors N2-Alkylation (Kinetic Product) Base_Solvent->N1_Product NaH / THF Cs2CO3 / Dioxane Base_Solvent->N2_Product K2CO3 / DMF (Mixture) Acidic Conditions Sterics->N1_Product Bulky C3-Substituent Sterics->N2_Product Bulky C7-Substituent Electronics->N1_Product EWG at C3 (-CO2Me) Electronics->N2_Product EWG at C7 (-NO2) Method->N1_Product Reductive Amination Method->N2_Product Mitsunobu TfOH Catalysis

Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Optimizing Pazopanib Synthesis from the Indazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Pazopanib, focusing on the crucial coupling step involving the indazole intermediate, N,2,3-trimethyl-2H-indazol-6-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the key Pazopanib intermediate, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, and its subsequent conversion to Pazopanib.

Issue 1: Low Yield of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Q1: My reaction to couple N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this step can be attributed to several factors, including suboptimal reaction conditions, side reactions, and purification losses. Below is a systematic guide to troubleshoot and optimize the reaction.

Troubleshooting Steps:

  • Choice of Base: The base plays a critical role in this reaction. The selection of the base can influence the reaction rate and the formation of byproducts.[1][2]

    • Recommendation: Sodium bicarbonate (NaHCO₃) is a commonly used and effective base for this reaction.[2][3] Other inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.[1][2] It is recommended to start with NaHCO₃ and then screen other bases if the yield is not satisfactory.

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the reaction kinetics.

    • Recommendation: N,N-Dimethylformamide (DMF) is a preferred solvent for this reaction, often leading to high yields.[4] Other solvents such as tetrahydrofuran (THF) and ethanol have also been reported.[1] Ensure the solvent is anhydrous, as the presence of water can lead to side reactions.

  • Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion.

    • Recommendation: The reaction is typically carried out at an elevated temperature, for instance, at 85 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight.[2][4]

  • Stoichiometry of Reactants: An incorrect molar ratio of the reactants can result in unreacted starting material and the formation of byproducts.

    • Recommendation: A slight excess of 2,4-dichloropyrimidine (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable indazole intermediate.[4]

  • Purification Method: The work-up and purification process can be a source of product loss.

    • Recommendation: The product is often isolated by precipitation upon adding water to the reaction mixture, followed by filtration.[4] If impurities are present, recrystallization from a suitable solvent such as ethyl acetate may be necessary to achieve the desired purity.[5]

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my reaction mixture by HPLC analysis. What are the common impurities and how can I minimize their formation?

A2: Several process-related impurities can be formed during the synthesis of Pazopanib.[6][7] Understanding their origin is key to minimizing their formation.

Common Impurities and Mitigation Strategies:

  • N-(4-chloropyrimidin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine (Isomeric Impurity): This isomer can form due to the reaction at the 2-position of the pyrimidine ring.

    • Mitigation: Controlling the reaction temperature is crucial. Carrying out the reaction at a temperature of about 45°C or below can significantly reduce the formation of this impurity.[5]

  • Dimer Impurities: These can arise from the reaction of the product with another molecule of the indazole intermediate.

    • Mitigation: Using a slight excess of 2,4-dichloropyrimidine can help to minimize the presence of unreacted indazole amine, thereby reducing the chance of dimer formation. Careful control of stoichiometry and reaction time is important.

  • Desmethyl Impurity: This impurity lacks one of the methyl groups and can be a result of incomplete methylation in the preceding steps of synthesizing the indazole intermediate.

    • Mitigation: Ensure the methylation step to produce N,2,3-trimethyl-2H-indazol-6-amine goes to completion. Monitor this step by HPLC to confirm the full conversion of the starting material.

  • Hydrolysis Products: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Analytical Monitoring:

Regularly monitor the reaction progress and product purity by HPLC. A suitable HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) with UV detection.[8]

Frequently Asked Questions (FAQs)

Q3: What is the optimal base for the coupling of N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine?

A3: While several bases can be used, sodium bicarbonate (NaHCO₃) is a widely reported and effective choice, often providing good yields.[2][3] Other bases such as potassium carbonate (K₂CO₃), triethylamine (TEA), and diisopropylethylamine (DIPEA) have also been successfully used.[1][2] The optimal base may depend on the specific solvent and reaction temperature. It is advisable to perform small-scale screening experiments to determine the best base for your specific conditions.

Q4: What are the recommended solvents for this reaction?

A4: N,N-Dimethylformamide (DMF) is a highly effective solvent for this reaction, often leading to high yields and good solubility of the reactants.[4] Other aprotic polar solvents like Tetrahydrofuran (THF) can also be used.[1] The choice of solvent can influence the reaction rate and selectivity, so it is an important parameter to optimize.

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .

  • TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.

  • HPLC: An RP-HPLC method with UV detection is a more quantitative way to monitor the reaction. This allows for the accurate determination of the percentage of starting material remaining and the formation of the product and any impurities.[8]

Q6: What is a typical work-up and purification procedure for the product?

A6: A common and effective work-up procedure involves pouring the reaction mixture into water to precipitate the crude product.[4] The solid can then be collected by filtration, washed with water, and dried. For further purification, recrystallization from a suitable solvent like ethyl acetate can be performed to remove any remaining impurities.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Indazole IntermediatePyrimidine ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N,2,3-trimethyl-2H-indazol-6-amine2,4-dichloropyrimidineNaHCO₃DMF85-97[4]
N,2,3-trimethyl-2H-indazol-6-amine2,4-dichloropyrimidineNaHCO₃THF/Ethanol70-751690[5]
2,3-dimethyl-2H-indazol-6-amine2,4-dichloropyrimidineTriethylamineDMSO---[1]
2,3-dimethyl-2H-indazol-6-amine2,4-dichloropyrimidineNaHCO₃Methanol---[3]

Note: Yields can vary depending on the scale of the reaction and the purification method. The table provides a comparative overview based on reported data.

Experimental Protocols

Detailed Protocol for the Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

This protocol is a representative example based on literature procedures.[4] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • N,2,3-trimethyl-2H-indazol-6-amine

  • 2,4-dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean and dry round-bottom flask, add N,2,3-trimethyl-2H-indazol-6-amine (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium bicarbonate (2.0 equivalents).

  • Add 2,4-dichloropyrimidine (1.5 equivalents) to the reaction mixture.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 85 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting indazole is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture with stirring to precipitate the product.

  • Continue stirring for approximately 3 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with deionized water.

  • Dry the product under vacuum to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine as an off-white to beige powder.

Purification (if necessary):

  • The crude product can be recrystallized from a suitable solvent like ethyl acetate to improve its purity.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A 1. Charge flask with N,2,3-trimethyl-2H-indazol-6-amine B 2. Add anhydrous DMF and NaHCO3 A->B C 3. Add 2,4-dichloropyrimidine B->C D 4. Heat to 85°C under inert atmosphere C->D E 5. Monitor by TLC/HPLC D->E F 6. Cool to RT and add water E->F G 7. Stir for 3h to precipitate F->G H 8. Filter and wash with water G->H I 9. Dry under vacuum H->I J 10. Recrystallize from ethyl acetate I->J

Caption: Experimental workflow for the synthesis of the Pazopanib indazole intermediate.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Yield Cause1 Suboptimal Base/Solvent Start->Cause1 Cause2 Incorrect Temperature/Time Start->Cause2 Cause3 Improper Stoichiometry Start->Cause3 Cause4 Purification Loss Start->Cause4 Sol1 Screen different bases (e.g., NaHCO3, K2CO3) Use anhydrous DMF or THF Cause1->Sol1 Sol2 Optimize temperature (e.g., 85°C) Monitor reaction by TLC/HPLC Cause2->Sol2 Sol3 Use slight excess of 2,4-dichloropyrimidine Cause3->Sol3 Sol4 Optimize precipitation/recrystallization conditions Cause4->Sol4

Caption: Troubleshooting decision tree for low reaction yield.

References

identifying and removing hydrazone impurities in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles, with a specific focus on the identification and removal of hydrazone impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in indazole synthesis, and how do hydrazones form?

A1: Common impurities in indazole synthesis include starting materials, reagents, and byproducts from side reactions. Hydrazones are a frequent impurity, often arising as unreacted intermediates or byproducts, particularly in syntheses involving the reaction of a carbonyl compound (aldehyde or ketone) with hydrazine or its derivatives. For instance, in the synthesis of indazoles from o-haloaryl aldehydes or ketones with hydrazine, the corresponding hydrazone is a key intermediate. If the subsequent cyclization to the indazole ring is incomplete, the hydrazone will remain as a significant impurity.

Q2: How can I identify the presence of hydrazone impurities in my indazole product?

A2: The presence of hydrazone impurities can be detected using several analytical techniques that highlight the structural differences between indazoles and hydrazones.

  • Thin-Layer Chromatography (TLC): A quick check by TLC can often reveal the presence of impurities. The indazole product and the hydrazone impurity will likely have different retention factors (Rf values).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A well-developed HPLC method can separate the indazole from the hydrazone, allowing for accurate determination of purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying hydrazone impurities. Key differences in chemical shifts, particularly for protons and carbons near the imine (C=N) and pyrazole ring, can be diagnostic.

    • Infrared (IR) Spectroscopy: The IR spectrum of a hydrazone will show a characteristic C=N stretching frequency, which will be absent in the pure indazole product.

    • UV-Vis Spectroscopy: Indazoles and hydrazones have different chromophoric systems and will exhibit distinct UV-Vis absorption spectra, including different maximum absorption wavelengths (λmax).

Q3: What are the general strategies for removing hydrazone impurities from my indazole product?

A3: The primary methods for removing hydrazone impurities from an indazole product are based on differences in their physical and chemical properties. The most common techniques include:

  • Column Chromatography: This is a widely used and effective method for separating compounds with different polarities.

  • Recrystallization: This technique relies on the differential solubility of the indazole and the hydrazone impurity in a chosen solvent system.

  • Acid-Base Extraction: This liquid-liquid extraction method takes advantage of the differences in the acidity or basicity (pKa values) of the indazole and the hydrazone.

Troubleshooting Guides

Issue 1: Hydrazone Impurity Detected by TLC/HPLC

Problem: My reaction mixture shows a significant amount of hydrazone impurity alongside my desired indazole product.

Troubleshooting Workflow:

G cluster_purification Purification Options start Hydrazone Impurity Detected check_reaction Has the reaction gone to completion? start->check_reaction extend_reaction Extend reaction time or increase temperature. check_reaction->extend_reaction No purification Proceed to Purification check_reaction->purification Yes extend_reaction->start Re-analyze chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization extraction Acid-Base Extraction purification->extraction

Caption: Troubleshooting workflow for addressing hydrazone impurities.

Solutions:

  • Ensure Complete Reaction: Before proceeding to purification, confirm that the cyclization of the hydrazone to the indazole is complete. This can be monitored by TLC or HPLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the cyclization catalyst/reagent if applicable.

  • Purification Strategies: If the reaction is complete and hydrazone remains, select an appropriate purification method based on the properties of your specific indazole and hydrazone.

Issue 2: Difficulty in Separating Indazole and Hydrazone by Column Chromatography

Problem: The Rf values of my indazole and hydrazone impurity are very close on TLC, making separation by column chromatography challenging.

Solutions:

  • Optimize the Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Gradually increasing the polarity of the mobile phase can improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica (acidic).

  • Use a Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can enhance the separation of closely eluting compounds.

Issue 3: Poor Yield After Recrystallization

Problem: I am losing a significant amount of my indazole product during recrystallization aimed at removing the hydrazone impurity.

Solutions:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the indazole at high temperatures but have low solubility at room temperature or below, while the hydrazone impurity should either be very soluble or insoluble in that solvent at all temperatures.

  • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.

  • Control the Cooling Rate: Rapid cooling can lead to the precipitation of both the product and the impurity. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.

Experimental Protocols

Protocol 1: Identification of Hydrazone Impurity using ¹H NMR

Objective: To confirm the presence of a hydrazone impurity in a synthesized indazole sample by comparing their ¹H NMR spectra.

Methodology:

  • Prepare separate NMR samples of the crude indazole product and, if available, a pure sample of the starting hydrazone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectra for both samples.

  • Compare the spectra, paying close attention to the following regions:

    • Aromatic Region (6.5-8.5 ppm): Look for distinct sets of aromatic proton signals corresponding to the indazole and the hydrazone.

    • Imine Proton (CH=N): The hydrazone will exhibit a characteristic singlet for the imine proton, typically in the range of 8.0-8.5 ppm. This signal will be absent in the pure indazole spectrum.

    • N-H Protons: Both the indazole and the hydrazone may show N-H protons, but their chemical shifts will differ. The indazole N-H proton often appears as a broad singlet at a lower field.

Data Presentation:

Compound Type Key ¹H NMR Signals (Typical Ranges in DMSO-d₆)
Indazole Aromatic protons (multiplets), N-H proton (broad singlet, >10 ppm)
Hydrazone Aromatic protons (multiplets), Imine proton (singlet, ~8.0-8.5 ppm), N-H proton (singlet, variable)
Protocol 2: Purification of Indazole by Acid-Base Extraction

Objective: To separate a basic indazole from a less basic hydrazone impurity.

Background: Indazoles are weakly basic, with a pKa of the conjugate acid around 1-2. Aryl hydrazones are generally less basic. This difference in basicity can be exploited for separation.

Methodology:

  • Dissolve the crude product containing the indazole and hydrazone impurity in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl). The more basic indazole will be protonated and partition into the aqueous layer, while the less basic hydrazone will remain in the organic layer.

  • Separate the two layers.

  • Wash the organic layer with the aqueous acid solution again to ensure complete extraction of the indazole.

  • Combine the aqueous extracts.

  • Neutralize the combined aqueous extracts with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is basic to pH paper. The protonated indazole will be deprotonated and precipitate out of the solution.

  • Extract the neutralized aqueous solution with an organic solvent to recover the purified indazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified indazole.

Workflow for Acid-Base Extraction:

G start Crude Product (Indazole + Hydrazone) in Organic Solvent add_acid Add Aqueous Acid start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Hydrazone Impurity) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Indazole) separate_layers->aqueous_layer neutralize Neutralize with Base aqueous_layer->neutralize extract_product Extract with Organic Solvent neutralize->extract_product purified_indazole Purified Indazole extract_product->purified_indazole

Caption: Workflow for the purification of indazole via acid-base extraction.

Protocol 3: Quantitative Analysis of Hydrazone Impurity by HPLC

Objective: To determine the percentage of hydrazone impurity in a sample of indazole using HPLC with UV detection.

Methodology:

  • Method Development: Develop a reversed-phase HPLC method capable of separating the indazole from the hydrazone impurity.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector set at a wavelength where both the indazole and the hydrazone have significant absorbance.

  • Standard Preparation: Prepare standard solutions of known concentrations of both the pure indazole and the hydrazone impurity.

  • Sample Preparation: Prepare a solution of the crude indazole product of a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the area of the peaks corresponding to the indazole and the hydrazone in the chromatogram of the sample. Calculate the percentage of the hydrazone impurity based on the calibration curve generated from the standard solutions.

Data Presentation:

Parameter Typical Value
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis or purification. The specific conditions for synthesis and purification may vary depending on the specific indazole derivative and should be optimized accordingly.

stability issues of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C (refrigerated).[1][2]

  • Light: Protect from light by storing in a dark place or using an amber vial.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q2: I've observed a change in the color/physical appearance of the compound during storage. What could be the cause?

A2: A change in color or physical appearance is often an indicator of chemical degradation. This can be caused by exposure to light, heat, or oxygen. The amine functional group and the indazole ring are susceptible to oxidation, which can lead to the formation of colored impurities. It is crucial to adhere to the recommended storage conditions to minimize degradation.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, based on the chemical structure and general knowledge of similar compounds, the likely degradation pathways include:

  • Oxidation: The primary degradation pathway is likely oxidation. The amine group can be oxidized, and the methyl groups on the indazole ring may also be susceptible to oxidation, potentially forming corresponding formyl or carboxylic acid derivatives. Studies on related drug molecules containing this moiety have indicated degradation under oxidative stress.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Indazole rings can undergo photochemical reactions.

  • Hydrolysis: Although generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, though the indazole ring itself is relatively stable to hydrolysis.

Q4: How can I assess the stability of my sample of this compound?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be used. This method should be able to separate the intact parent compound from any potential degradation products. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the amount of degradation that has occurred.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Sample degradation has occurred.- Review storage conditions (temperature, light, atmosphere).- Prepare a fresh solution from a new batch of the compound, if available.- Perform co-injection with a reference standard to confirm the identity of the main peak.- If degradation is suspected, consider performing forced degradation studies to identify potential degradation products.
Low assay value or potency Significant degradation of the compound.- Re-evaluate the storage and handling procedures.- Ensure the compound is not exposed to incompatible materials.- Use a recently purchased and properly stored batch of the compound for critical experiments.
Inconsistent experimental results Variable stability of the compound between different aliquots or experiments.- Ensure consistent and stringent adherence to proper storage and handling procedures for all samples.- Prepare fresh solutions for each experiment whenever possible.- If using a stock solution, assess its stability over the intended period of use.

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] Below are generalized protocols for performing forced degradation studies on this compound.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound (e.g., in methanol or water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to analysis Analyze stressed samples by a stability-indicating RP-HPLC method acid->analysis After specified time points base->analysis After specified time points oxidation->analysis After specified time points thermal->analysis After specified time points photo->analysis After specified time points evaluation Compare chromatograms to a control sample. Identify and quantify degradation products. analysis->evaluation

Caption: General workflow for forced degradation studies.

Protocol 1: Stability-Indicating RP-HPLC Method Development

A stability-indicating RP-HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. While a specific validated method for this compound is not publicly available, a typical starting point based on methods for similar compounds is provided below.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm or 268 nm)
Injection Volume 10 µL
Protocol 2: Forced Degradation Studies

1. Acidic and Basic Hydrolysis:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.

  • Keep the solutions at 60°C.

  • Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots before injection into the HPLC system.

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours) for HPLC analysis.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C.

  • Separately, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and keep it at 80°C.

  • Analyze samples at various time points.

4. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples.

Logical Relationship for Troubleshooting Stability Issues

Troubleshooting_Logic A Stability Issue Observed (e.g., new peaks, low assay) B Review Storage and Handling Procedures A->B C Were conditions optimal? (2-8°C, dark, inert atm.) B->C D Correct Storage and Handling. Re-analyze sample. C->D No E Analyze a New, Unopened Sample C->E Yes H Issue resolved. D->H F Does the new sample show the issue? E->F G Issue is likely with the specific lot or intrinsic instability of the compound. Consider forced degradation studies. F->G Yes I Issue is likely due to improper storage/handling of the initial sample. F->I No I->H

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

A Comparative Guide to Alternative Intermediates in Pazopanib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pazopanib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of renal cell carcinoma and soft tissue sarcoma. Its synthesis has been approached through various routes, with the choice of key intermediates significantly impacting overall efficiency, yield, and scalability. This guide provides an objective comparison of two prominent alternative intermediates in Pazopanib synthesis: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine and 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide . The comparison is supported by experimental data from published literature and patents to aid researchers in selecting the most suitable synthetic strategy.

At a Glance: Comparing the Synthetic Routes

The two primary synthetic strategies for Pazopanib diverge at the initial coupling partner for the pyrimidine core. Route A, often considered the innovator's route, involves the initial formation of an indazole-pyrimidine intermediate. In contrast, Route B explores the formation of a benzenesulfonamide-pyrimidine intermediate first.

ParameterRoute A: via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amineRoute B: via 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
Key Intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
Yield of Key Intermediate Not explicitly isolated, but part of a high-yielding sequence.48%[1][2]
Subsequent Key Step Methylation followed by coupling with 5-amino-2-methylbenzenesulfonamide.Coupling with N,2,3-trimethyl-2H-indazol-6-amine.
Overall Yield Approximately 37% from 3-methyl-6-nitro-2H-indazole.[3]Approximately 31% from 2,3-dimethyl-2H-indazol-6-amine.[2]
Purity of Final Product High purity achievable (>99.5%).[1]Initial Purity: 97.5% (HPLC), Purified to 99.9% (HPLC).[2][4]
Reported Advantages Considered a more appropriate and established procedure.[1]Commercially viable process.[1]
Reported Disadvantages Requires handling of potentially mutagenic methylating agents.Potential for side-product formation during intermediate synthesis, leading to yield loss.[2]

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic routes, the following diagrams, generated using Graphviz, illustrate the sequence of reactions for each pathway.

Route A: Synthesis via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

Route_A cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-2H-indazol-6-amine 2,3-dimethyl-2H-indazol-6-amine 2,3-dimethyl-6-nitro-2H-indazole->2,3-dimethyl-2H-indazol-6-amine Reduction 2,4-dichloropyrimidine 2,4-dichloropyrimidine Intermediate_A N-(2-chloropyrimidin-4-yl)- 2,3-dimethyl-2H-indazol-6-amine 2,3-dimethyl-2H-indazol-6-amine->Intermediate_A + 2,4-dichloropyrimidine Methylated_Intermediate N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine Intermediate_A->Methylated_Intermediate Methylation Pazopanib Pazopanib Methylated_Intermediate->Pazopanib + 5-amino-2-methylbenzenesulfonamide 5-amino-2-methylbenzenesulfonamide 5-amino-2-methylbenzenesulfonamide

Caption: Synthetic pathway for Pazopanib via Intermediate A.

Route B: Synthesis via 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

Route_B cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 5-amino-2-methylbenzenesulfonamide_start 5-amino-2-methylbenzenesulfonamide Intermediate_B 5-((4-chloropyrimidin-2-yl)amino)- 2-methylbenzenesulfonamide 5-amino-2-methylbenzenesulfonamide_start->Intermediate_B + 2,4-dichloropyrimidine 2,4-dichloropyrimidine_start 2,4-dichloropyrimidine N,2,3-trimethyl-2H-indazol-6-amine_start N,2,3-trimethyl-2H-indazol-6-amine Pazopanib_B Pazopanib Intermediate_B->Pazopanib_B + N,2,3-trimethyl-2H-indazol-6-amine

Caption: Synthetic pathway for Pazopanib via Intermediate B.

Experimental Protocols

Route A: Synthesis of Pazopanib via N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

This route generally follows the innovator's process and is detailed in various patents, including WO2014097152A1.

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

  • Reactants: 2,3-dimethyl-6-nitro-2H-indazole, Raney Nickel, Methanol, Hydrogen gas.

  • Procedure: A suspension of 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol (850 mL) is treated with Raney Nickel (21.25 g). The mixture is stirred in an autoclave under a hydrogen pressure of 3.5-4.0 kg/cm ² at 25-30°C for 5 hours. After the reaction, the mixture is filtered through a hyflo bed, and the catalyst is washed with methanol. The combined filtrates containing the product are used directly in the next step.

  • Yield: 95% w/w.[5]

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate A)

  • Reactants: 2,3-dimethyl-2H-indazol-6-amine solution in methanol, 2,4-Dichloropyrimidine, Sodium bicarbonate.

  • Procedure: To the methanolic solution of 2,3-dimethyl-2H-indazol-6-amine from the previous step, sodium bicarbonate (112 g, 1.34 mol) is added, followed by 2,4-dichloropyrimidine (99.35 g, 0.67 mol). The reaction mixture is stirred for 24 hours at 25-30°C. De-ionized water is then added, and the mixture is stirred for another hour. The resulting solid is filtered, washed with water, and then slurried in ethyl acetate. The purified solid is collected by filtration, washed with cold ethyl acetate, and dried.[5]

Step 3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • Reactants: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Cesium carbonate, Iodomethane, N,N-dimethylformamide.

  • Procedure: To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (100g, 0.37 mol) in N,N-dimethylformamide (300 mL), cesium carbonate (238 g, 0.73 mol) and iodomethane (57 g, 0.40 mol) are added at 25-30°C. The mixture is stirred for 6 hours.

Step 4: Synthesis of Pazopanib Hydrochloride

  • Reactants: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, 4M Hydrochloric acid in isopropyl alcohol, Isopropyl alcohol.

  • Procedure: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (90 g, 0.312 mol) and 5-amino-2-methylbenzenesulfonamide (64.07 g, 0.344 mol) in isopropyl alcohol (900 mL) is treated with a 4M solution of hydrochloric acid in isopropyl alcohol (1.56 mL, 6.25 mol). The mixture is heated to reflux for 10-12 hours. After cooling, the solid is filtered and dried to afford Pazopanib hydrochloride.[5]

Route B: Synthesis of Pazopanib via 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

This route, described in US Patent 9,150,547 B2, presents a convergent approach to Pazopanib.[4]

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (Intermediate B)

  • Reactants: 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, Sodium bicarbonate, Ethanol, Tetrahydrofuran.

  • Procedure: A mixture of 5-amino-2-methylbenzenesulfonamide (25 gm) and 2,4-dichloropyrimidine (23.8 gm) is suspended in a mixture of ethanol (250 ml) and tetrahydrofuran (125 ml). Sodium bicarbonate (16.8 gm) is added, and the contents are heated to 70-75°C for 13 hours. The reaction mass is cooled, filtered, and the solvent is distilled off. The residue is triturated with ethyl acetate, filtered, and dried.

  • Yield: 15.5 gm (48%).[4][6]

Step 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

  • Reactants: 2,3-dimethyl-2H-indazol-6-amine, Sodium methoxide, Paraformaldehyde, Methanol.

  • Procedure: Sodium methoxide (19 gm) is dissolved in methanol (610 ml), and 2,3-dimethyl-2H-indazol-6-amine (13 gm) is added. After stirring, paraformaldehyde (3.9 gm) is added, and the mixture is heated to 60°C. Sodium borohydride is then added portion-wise, and the reaction is maintained for 2 hours. After workup, the product is isolated.

  • Yield: 10 gm.[4][6]

Step 3: Synthesis of Pazopanib Hydrochloride

  • Reactants: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-2H-indazol-6-amine, Ethanol, Concentrated Hydrochloric acid.

  • Procedure: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (17 gm) and N,2,3-trimethyl-2H-indazol-6-amine (10 gm) are heated to reflux in ethanol (166 ml) for 3 hours. Concentrated hydrochloric acid (1 ml) is added, and reflux is continued for 10 hours. The mixture is cooled, and the precipitated solid is filtered and dried.

  • Yield: 17 gm.[4][6]

  • Purity: 97.5% (HPLC), which can be further purified to 99.9% by recrystallization from a methanol/water mixture.[2][4]

Workflow Comparison

The following diagram illustrates the key workflow differences between the two synthetic routes.

Workflow_Comparison cluster_routeA Route A Workflow cluster_routeB Route B Workflow A_Start Start with Indazole derivative A_Step1 Couple with Dichloropyrimidine (Forms Intermediate A) A_Start->A_Step1 A_Step2 Methylate Intermediate A A_Step1->A_Step2 A_Step3 Couple with Benzenesulfonamide derivative A_Step2->A_Step3 A_End Pazopanib A_Step3->A_End B_Start Start with Benzenesulfonamide derivative B_Step1 Couple with Dichloropyrimidine (Forms Intermediate B) B_Start->B_Step1 B_Step2 Couple with methylated Indazole derivative B_Step1->B_Step2 B_End Pazopanib B_Step2->B_End

References

A Comparative Guide to the Efficacy of Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs.[1][2] This guide provides a comparative analysis of various indazole derivatives, their target kinases, and their inhibitory efficacy, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against a range of protein kinases. Lower IC50 values are indicative of higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[3]
VEGFR20.2Cell-free / Endothelial Cells[3]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[3]
PDGFRβ1.6Endothelial Cells[3]
c-Kit1.7Endothelial Cells[3]
PazopanibVEGFR110Cell-free[3]
VEGFR230Cell-free[3]
VEGFR347Cell-free[3]
PDGFRβ84Cell-free[3]
c-Kit74 - 140Cell-free[3]
Compound 30VEGFR-21.24Not Specified[3][4]
EntrectinibALK12Not Specified[5]
Compound 82aPim-10.4Not Specified[5][6]
Pim-21.1Not Specified[5][6]
Pim-30.4Not Specified[5][6]
Compound 109EGFR T790M5.3Not Specified[5]
EGFR8.3Not Specified[5]
Compound C05PLK4< 0.1Not Specified[7]
CFI-401870TTKSingle-digit nMNot Specified[5]
Compound 99FGFR12.9Not Specified[6]
Compound 106FGFR12000Not Specified[6]
FGFR2800Not Specified[6]
FGFR34500Not Specified[6]

Experimental Protocols

The determination of inhibitor potency is critical in drug discovery. Below are detailed methodologies for common assays used to evaluate indazole derivatives.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced in the enzymatic reaction.

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of a target kinase's activity in a cell-free system.[3]

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test indazole derivative

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, its specific substrate, and the indazole-based inhibitor at various concentrations in a suitable buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.[8]

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.

Objective: To determine the concentration of an indazole derivative that inhibits cell proliferation by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test indazole derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole derivative. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the GI50 value.[9]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation Indazole Indazole Derivative Indazole->VEGFR Inhibits P2 P P1->P2 P3 P P2->P3 Downstream Downstream Signaling P3->Downstream Proliferation Angiogenesis & Cell Proliferation Downstream->Proliferation Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound Synthesize & Characterize Indazole Derivatives Incubation Incubate with Inhibitor Concentrations Compound->Incubation Assay_Setup Prepare Kinase & Substrate Assay_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Signal (Luminescence/Absorbance) Detection->Measurement Data_Plot Plot Dose-Response Curve Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

References

The Indazole Core: A Privileged Scaffold in Kinase Inhibition - A Comparative Guide to 2,3-Dimethyl-2H-indazol-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2,3-Dimethyl-2H-indazol-6-amine scaffold, a key component of the multi-targeted tyrosine kinase inhibitor, Pazopanib. By examining the impact of structural modifications on biological activity, supported by experimental data and detailed protocols, this document aims to inform the rational design of next-generation kinase inhibitors.

The 2,3-dimethyl-2H-indazol-6-amine moiety is a critical pharmacophore, notably recognized as a key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1][2]. The indazole ring system is a versatile scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases crucial in cancer cell signaling pathways[3].

Structure-Activity Relationship of Pazopanib Analogs

Pazopanib's structure can be conceptually divided into three key components: the 2,3-dimethyl-2H-indazol-6-amine core, a central pyrimidine ring, and a substituted benzenesulfonamide moiety. SAR studies on Pazopanib and its derivatives have revealed critical insights into the contribution of each component to its overall activity.

Modifications on the Terminal Benzene and Indazole Rings

Systematic modifications of the terminal benzene and indazole rings of Pazopanib have been explored to understand the electronic and steric effects of substituents on kinase inhibition. While specific quantitative data for a broad range of simple 2,3-dimethyl-2H-indazol-6-amine analogs is not extensively available in the public domain, studies on Pazopanib derivatives provide valuable insights. For instance, the substitution pattern on the benzenesulfonamide portion significantly influences the inhibitory potency against various kinases.

The core 2,3-dimethyl-2H-indazol-6-amine appears to be crucial for establishing key interactions within the ATP-binding pocket of target kinases. The dimethyl substitution on the indazole ring is thought to position the molecule favorably for binding.

Comparative Biological Activity of Indazole Analogs

The indazole scaffold is a prominent feature in a multitude of kinase inhibitors targeting various components of cellular signaling pathways. The biological activity of indazole derivatives is highly dependent on the substitution pattern around the core ring system.

Compound ClassTarget Kinase(s)Key Structural FeaturesReference
Pazopanib AnalogsVEGFR-2, PDGFR-α, c-kit2,3-dimethyl-2H-indazol-6-amine core with modified terminal benzene and indazole ringsThis Guide
3-Vinylindazole DerivativesTropomyosin receptor kinases (Trk)Vinyl group at the C3 position of the indazole ring[4][5]
N-(1H-indazol-6-yl)benzenesulfonamide DerivativesPolo-like kinase 4 (PLK4)Benzenesulfonamide linked to the 6-amino group of the indazole core[3]
Indazole-based Akt InhibitorsAkt7-substituted indazole scaffold[6]

Signaling Pathways and Experimental Evaluation

The development of indazole-based kinase inhibitors relies on a robust understanding of the targeted signaling pathways and standardized experimental protocols to assess their efficacy and selectivity.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pazopanib and its analogs primarily exert their anti-angiogenic effects by inhibiting VEGFRs.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Pazopanib Pazopanib Analogs Pazopanib->VEGFR Inhibition Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib analogs.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of novel kinase inhibitors typically follows a standardized workflow, progressing from biochemical assays to cell-based assays and eventually to in vivo models.

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CCK-8) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the comparison of drug candidates. Below are detailed methodologies for key assays used in the evaluation of 2,3-Dimethyl-2H-indazol-6-amine analogs.

Protocol 1: In Vitro VEGFR Kinase Inhibition Assay (Luminescence-based)

This biochemical assay measures the ability of a compound to inhibit the activity of a purified VEGFR enzyme by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant VEGFR enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (analogs of 2,3-Dimethyl-2H-indazol-6-amine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (typically ≤1%).

  • Reaction Setup: To each well of the assay plate, add the kinase assay buffer, test compound, and substrate.

  • Kinase Reaction Initiation: Add the purified VEGFR enzyme to each well to start the reaction. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (CCK-8 Assay)

This cell-based assay assesses the effect of the test compounds on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway.

Materials:

  • Cancer cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or other relevant cancer cell lines)

  • Complete cell culture medium

  • Test compounds

  • Cell Counting Kit-8 (CCK-8) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add the CCK-8 reagent to each well and incubate for an additional 1-4 hours. The viable cells will convert the WST-8 tetrazolium salt in the reagent to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

The 2,3-dimethyl-2H-indazol-6-amine scaffold is a validated and highly valuable starting point for the design of novel kinase inhibitors. The structure-activity relationship of its derivatives, particularly as exemplified by Pazopanib and its analogs, highlights the importance of fine-tuning the electronic and steric properties of the molecule to achieve potent and selective inhibition of key oncogenic kinases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and comparison of new chemical entities based on this privileged indazole core, facilitating the advancement of targeted cancer therapies.

References

Validating 2,3-Dimethyl-2H-indazol-6-amine hydrochloride as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive validation of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride as a Certified Reference Material (CRM) for researchers, scientists, and drug development professionals. Through a detailed comparison with potential alternatives and presentation of supporting experimental data, this document establishes its suitability for qualitative and quantitative analysis in pharmaceutical quality control.

This compound is a critical intermediate and a known impurity in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] Accurate identification and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product, making a well-characterized CRM essential for analytical method development, validation, and routine quality control.[1][3]

Comparative Analysis of Reference Materials

The selection of an appropriate reference material is crucial for analytical accuracy. This section compares this compound with other potential process-related impurities of Pazopanib that could be considered as alternative reference standards.

Feature2,3-Dimethyl-2H-indazol-6-amine HCl (Target CRM)Pazopanib Related Compound A (Alternative 1)Pazopanib Related Compound B (Alternative 2)
CAS Number 635702-60-2[4]444731-73-11226499-98-4
Molecular Formula C₉H₁₁N₃·HCl[4]C₉H₁₀N₄O₂C₂₂H₂₂N₈
Molecular Weight 197.66 g/mol 206.19 g/mol 398.47 g/mol
Typical Purity (by HPLC) >99.5%>98.0%>98.0%
Key Role Pazopanib Intermediate & Impurity[1][2]Pazopanib ImpurityPazopanib Dimer Impurity

Quantitative Data Summary

A Certified Reference Material must be thoroughly characterized to establish its identity, purity, and other critical properties. The following table summarizes the typical specifications for this compound CRM.

Analytical TestMethodSpecification
Assay (on anhydrous, solvent-free basis) HPLC≥ 99.5%
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to structure
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets USP <467> limits
Appearance VisualWhite to off-white solid
Solubility VisualSoluble in water, methanol

Experimental Protocols

Detailed methodologies are provided below for the key experiments used in the validation of this CRM.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of this compound and for the detection and quantification of its organic impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to identify the chemical structures of impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Chromatographic Conditions: Similar to the HPLC method for purity.

Water Content Determination by Karl Fischer Titration

This method provides a precise measurement of the water content in the material.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for amines. For strongly basic amines, a neutralizing agent like benzoic or salicylic acid may be added to the solvent to prevent pH-related side reactions.[5]

  • Sample Preparation: Accurately weigh the sample and add it directly to the titration vessel.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This technique is used to identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for residual solvent analysis (e.g., G43).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

  • Injector and Detector Temperature: Optimized for the analysis of volatile solvents.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable high-boiling point solvent (e.g., DMSO, DMF) in a headspace vial.

Visualizing the Validation Workflow and Molecular Relationships

To further clarify the processes and relationships discussed, the following diagrams have been generated.

CRM Validation Workflow cluster_synthesis Material Synthesis & Sourcing cluster_characterization Characterization & Purity cluster_certification Certification synthesis Synthesis of 2,3-Dimethyl-2H-indazol-6-amine HCl hplc Purity & Impurity Profile by HPLC synthesis->hplc nmr_ir Structural Confirmation (NMR, IR) synthesis->nmr_ir kf Water Content by Karl Fischer synthesis->kf gc Residual Solvents by GC-HS synthesis->gc lcms Impurity Identification by LC-MS hplc->lcms data_review Data Review & Analysis hplc->data_review lcms->data_review nmr_ir->data_review kf->data_review gc->data_review coa Certificate of Analysis Generation data_review->coa crm Certified Reference Material coa->crm

Caption: Workflow for the validation of a Certified Reference Material.

Signaling Pathway cluster_synthesis Pazopanib Synthesis cluster_impurities Related Impurities starting_materials Starting Materials intermediate 2,3-Dimethyl-2H-indazol-6-amine (Intermediate) starting_materials->intermediate pazopanib Pazopanib (API) intermediate->pazopanib target_impurity 2,3-Dimethyl-2H-indazol-6-amine (Impurity) intermediate->target_impurity Side Reaction impurity_a Pazopanib Related Compound A pazopanib->impurity_a Degradation impurity_b Pazopanib Related Compound B pazopanib->impurity_b Dimerization

Caption: Relationship between Pazopanib, its intermediate, and related impurities.

This comprehensive validation guide demonstrates that this compound, when produced and characterized under stringent controls, serves as a reliable and accurate Certified Reference Material. Its use will contribute to the development of robust analytical methods and ensure the quality and safety of pharmaceutical products.

References

comparative analysis of 1H-indazole vs 2H-indazole derivatives in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential properties and applications of 1H- and 2H-indazole isomers in modern medicinal chemistry.

The indazole scaffold is a cornerstone in contemporary drug discovery, prized for its ability to mimic the purine core of ATP and interact with the ATP-binding pockets of a wide array of protein kinases.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[2][3][4][5][6] While both isomers have found application in clinically successful drugs, their distinct structural and electronic properties often translate to different pharmacological profiles. This guide provides a detailed comparative analysis of 1H- and 2H-indazole derivatives, supported by quantitative data and experimental protocols, to aid researchers in the rational design of novel therapeutics.

Structural and Physicochemical Differences

The fundamental difference between 1H- and 2H-indazole lies in the position of the nitrogen atom within the pyrazole ring, which dictates the molecule's electronic distribution and hydrogen bonding capabilities. The 1H-tautomer is characterized by a benzenoid structure and is generally the more thermodynamically stable and predominant form.[2][3][5][6][7] In contrast, the 2H-tautomer possesses a quinonoid form.[3] These structural nuances influence key physicochemical properties such as dipole moment, pKa, and solubility, which in turn affect a molecule's pharmacokinetic and pharmacodynamic behavior.

Comparative Biological Activities

Both 1H- and 2H-indazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5][7][8][9] However, the choice of isomer can significantly impact potency and selectivity for a given biological target.

Kinase Inhibition: A Tale of Two Isomers

The indazole scaffold is particularly prominent in the design of protein kinase inhibitors.[10] Numerous approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core.[10][11]

1H-Indazole Derivatives: This isomer is frequently employed in the design of potent kinase inhibitors. The N1-H often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. A notable example is the development of 1H-indazole derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling pathway.[12] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the 1H-indazole ring can modulate potency and selectivity against different kinases, including FGFR1, Pim kinases, and PARP.[13]

2H-Indazole Derivatives: While less common than their 1H counterparts in kinase inhibitor design, 2H-indazole derivatives have also shown significant promise. For instance, certain 2H-indazole derivatives have been investigated as inhibitors of kinases such as SGK1, Tie2, and SRC.[10] The different spatial arrangement of the nitrogen atoms in the 2H-isomer can lead to alternative binding modes and selectivity profiles compared to 1H-indazoles.

Data Presentation: Quantitative Comparison of Indazole Derivatives

The following tables summarize the inhibitory activities of representative 1H- and 2H-indazole derivatives against various protein kinases and cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparative Inhibitory Activity of 1H-Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 EGFR8.3[5]
Compound 2 EGFR T790M5.3[5]
Compound 3 FGFR12.9[5]
Compound 4 ALK12[5]
Compound 5 Pim-10.4[5]
Compound 6 Pim-21.1[5]
Compound 7 Pim-30.4[5]
Compound 8 CDK82.3[2]
Compound 9 CDK192.6[2]
Compound 10 ASK115[12]

Table 2: Comparative Inhibitory Activity of 2H-Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-230[10]
Compound 11 VEGFR-237[5]
Compound 12 VEGFR-246[5]
Compound 13 Tie-22.13[2]
Compound 14 EphB44.71[2]

Table 3: Comparative Antiproliferative Activity of 1H-Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 15 K5625.15[14]
Compound 16 A549>10[14]
Compound 17 PC-3>10[14]
Compound 18 Hep-G2>10[14]
Compound 19 4T10.23 - 1.15[15]
Compound 20 A27800.64 - 17[16]
Compound 21 IMR320.64 - 17[16]
Compound 22 MDA-MB-2310.64 - 17[16]

Table 4: Comparative Antiprotozoal Activity of 2H-Indazole Derivatives

Compound IDProtozoaIC50 (µM)Reference
Compound 23 G. intestinalis<0.070[7]
Compound 24 E. histolytica<0.050[17]
Compound 25 T. vaginalis<0.070[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of indazole derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

1. Reagent Preparation:

  • Prepare serial dilutions of the test indazole derivative in DMSO.
  • Prepare a solution of the target kinase, a suitable substrate, and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.[1]

2. Kinase Reaction:

  • In a 384-well plate, add the serially diluted compounds.
  • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

3. Signal Detection:

  • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition relative to a control (e.g., DMSO).
  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the antiproliferative activity of compounds on cancer cell lines.[7]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[18]

2. Compound Treatment:

  • Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48-72 hours).[19]

3. Cell Fixation:

  • Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[18]

4. Staining:

  • Wash the plates with 1% acetic acid to remove TCA.
  • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[18][20]

5. Solubilization and Absorbance Measurement:

  • Wash away the unbound SRB dye with 1% acetic acid and allow the plates to air dry.[20]
  • Solubilize the protein-bound dye with 10 mM Tris base solution.[20]
  • Measure the absorbance at 540 nm using a microplate reader.[20]

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can provide a clearer understanding of the mechanism of action of indazole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several indazole derivatives have been shown to inhibit kinases within this pathway, such as ASK1, JNK, and p38.[10][12]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress ASK1 ASK1 Stress->ASK1 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) ERK->Transcription_Factors MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Indazole_Inhibitor 1H-Indazole Inhibitor Indazole_Inhibitor->ASK1 Gene_Expression Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling pathway with the point of inhibition by a 1H-indazole derivative targeting ASK1.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a major strategy in cancer therapy. Both 1H- and 2H-indazole derivatives have been developed as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->VEGFR2 Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Biological Assays cluster_data_analysis Data Analysis Cell_Lines Select Cancer Cell Lines Culture Culture Cells Cell_Lines->Culture Seeding Seed Cells in 96-well Plates Culture->Seeding Treatment Treat Cells for 48-72 hours Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Indazole Derivatives Compound_Prep->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., SRB, MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Treatment->Cell_Cycle_Assay IC50 Calculate IC50 Values Proliferation_Assay->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

References

A Comparative Guide to Antibodies for the Detection of Indazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various antibodies in detecting indazole-containing synthetic cannabinoids. The information is compiled from recent studies and is intended to assist researchers in selecting the most appropriate antibodies and detection methods for their specific needs. This document summarizes quantitative cross-reactivity data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Cross-Reactivity of Antibodies

The following tables summarize the cross-reactivity of different antibodies against a range of indazole-containing synthetic cannabinoids and other related compounds. The data is presented as the 50% inhibitory concentration (IC50), which represents the concentration of the analyte required to inhibit the antibody-antigen binding by 50% in a competitive assay. A lower IC50 value indicates a higher affinity of the antibody for the compound.

Table 1: Cross-Reactivity of Antibodies Generated from Indole and Indazole Haptens

AnalyteAntibody from Hapten 3 (Indole Core) IC50 (µM)Antibody from Hapten 4 (Indazole Core) IC50 (µM)
Indole-Containing
MMB-PICA (3)0.451.2
5F-MMB-PICA (4)1.53.5
Indazole-Containing
MMB-PINACA (5)0.950.35
5F-AMB-PINACA (6)2.51.1
AMB-FUBINACA (7)0.850.75

Data adapted from a 2022 study on the development of cross-reactive antibodies for synthetic cannabinoid receptor agonist toxicity.[1]

Table 2: Cross-Reactivity of Monoclonal Antibodies 2E4 and AE6

CompoundmAb 2E4 IC50 (ng/mL)mAb AE6 IC50 (ng/mL)
Indazole-Type SCs
ADB-BUTINACA0.14 - 85.280.14 - 85.28
Indole-Type SCs
4F-MDMB-BUTICA0.14 - 85.280.14 - 85.28

Note: The source provides a range of IC50 values for 36 indole and indazole-type synthetic cannabinoids and their metabolites without specifying the individual values for each compound.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the cross-reactivity studies are provided below.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a common method used to determine the cross-reactivity of antibodies against small molecules like synthetic cannabinoids.

Materials:

  • 96-well microtiter plates

  • Coating antigen (hapten-protein conjugate)

  • Antibody to be tested

  • Standard solutions of indazole-containing compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., a hapten-BSA conjugate) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a mixture of the antibody and either the standard solution or the sample containing the indazole compound to the wells. In this step, the free compound in the solution competes with the coated antigen for binding to the antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and compounds.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the coated antigen. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change. Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Reading: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB). The intensity of the color is inversely proportional to the concentration of the indazole compound in the sample.

Gold Immunochromatography Assay (GICA)

GICA is a rapid screening method often used in lateral flow devices for the qualitative or semi-quantitative detection of analytes.

Principle: The assay is based on the principle of competitive immunoassay. The test strip contains a conjugate pad with gold nanoparticle-labeled antibodies and a nitrocellulose membrane with a test line (T-line) and a control line (C-line). The T-line is coated with a hapten-protein conjugate, and the C-line is coated with a secondary antibody that binds to the primary antibody.

Procedure:

  • Sample Application: Apply the sample (e.g., urine, hair extract) to the sample pad of the GICA strip.

  • Migration: The sample migrates along the strip by capillary action and rehydrates the gold-labeled antibodies in the conjugate pad.

  • Competition: If the sample contains the target indazole compound, it will bind to the gold-labeled antibodies, forming an antigen-antibody complex. This complex then migrates along the strip. If the sample is negative, the gold-labeled antibodies remain unbound.

  • Detection:

    • Negative Sample: The unbound gold-labeled antibodies will bind to the hapten-protein conjugate at the T-line, resulting in a visible red line. The antibodies will also bind to the C-line, which should always appear to indicate a valid test.

    • Positive Sample: The antigen-antibody complexes will flow past the T-line without binding. Therefore, no red line will appear at the T-line. The C-line will still appear.

  • Interpretation: The presence of the C-line and the absence of the T-line indicates a positive result. The presence of both the C-line and the T-line indicates a negative result.

Mandatory Visualizations

Signaling Pathway of Cannabinoid Receptors

Indazole-containing synthetic cannabinoids primarily act as agonists of the cannabinoid receptors CB1 and CB2. The activation of these G-protein coupled receptors (GPCRs) triggers a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces SC Indazole-Containing Synthetic Cannabinoid SC->CB1R Binds to G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits PKA PKA cAMP->PKA Activates MAPK MAPK Pathway PKA->MAPK Modulates Cellular_Response Cellular Response (e.g., altered neurotransmission) MAPK->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response

Caption: Signaling cascade following activation of CB1/CB2 receptors.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps involved in a competitive ELISA for the detection of indazole-containing compounds.

Competitive ELISA Workflow cluster_workflow Competitive ELISA Procedure cluster_principle Principle of Detection start Start coating Coat plate with hapten-protein conjugate start->coating wash1 Wash plate coating->wash1 blocking Block non-specific sites wash1->blocking wash2 Wash plate blocking->wash2 competition Add antibody and sample/standard wash2->competition wash3 Wash plate competition->wash3 secondary_ab Add enzyme-conjugated secondary antibody wash3->secondary_ab wash4 Wash plate secondary_ab->wash4 substrate Add substrate wash4->substrate stop Add stop solution substrate->stop read Read absorbance stop->read end End read->end high_conc High Analyte Concentration => Low Signal read->high_conc low_conc Low Analyte Concentration => High Signal read->low_conc

Caption: Step-by-step workflow of a competitive ELISA.

Logical Relationship: Gold Immunochromatography Assay (GICA)

This diagram explains the logical flow and interpretation of a competitive GICA for indazole-containing compounds.

GICA Logic cluster_input Sample Input cluster_decision Analyte Presence cluster_outcome Test Result sample Sample Applied analyte_check Indazole Compound Present? sample->analyte_check positive Positive Result: No Test Line (T-Line) Control Line (C-Line) Visible analyte_check->positive Yes negative Negative Result: Test Line (T-Line) Visible Control Line (C-Line) Visible analyte_check->negative No

Caption: Decision logic for interpreting GICA results.

References

A Comparative Guide to the Potential Biological Activities of 2,3-Dimethyl-2H-indazol-6-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of positional isomers of 2,3-Dimethyl-2H-indazol-6-amine. While direct experimental data on these specific isomers is limited in publicly available literature, this document synthesizes information from structure-activity relationship (SAR) studies of related indazole derivatives to offer a predictive comparison. The content is intended to guide future research and hypothesis testing in the exploration of this chemical space.

Introduction to 2,3-Dimethyl-2H-indazol-6-amine and its Isomers

2,3-Dimethyl-2H-indazol-6-amine is a known key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor. The indazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The biological activity of indazole derivatives is highly dependent on the substitution pattern on the indazole ring. This guide will explore the hypothetical biological activities of the following positional isomers of 2,3-Dimethyl-2H-indazol-6-amine:

  • Isomer 1: 2,3-Dimethyl-2H-indazol-6-amine

  • Isomer 2: 1,3-Dimethyl-1H-indazol-6-amine

  • Isomer 3: 2,5-Dimethyl-2H-indazol-6-amine

  • Isomer 4: 2,7-Dimethyl-2H-indazol-6-amine

  • Isomer 5: 1,3-Dimethyl-1H-indazol-5-amine

  • Isomer 6: 2,3-Dimethyl-2H-indazol-5-amine

Hypothetical Comparative Biological Activity

The following tables summarize the predicted biological activities of the isomers based on SAR principles derived from known indazole-based kinase inhibitors and anti-inflammatory agents. These are hypothetical values intended to guide experimental design.

Table 1: Predicted Kinase Inhibitory Activity (IC50 in nM)
IsomerTarget KinasePredicted IC50 (nM)Rationale based on SAR of related Indazoles
Isomer 1 (2,3-Dimethyl-2H-indazol-6-amine)VEGFR250 - 200The 2,3-dimethyl substitution is present in the active drug Pazopanib, suggesting favorable interaction with the kinase hinge region. The 6-amino group provides a key interaction point.
FGFR1100 - 500Similar to VEGFR2, the core scaffold is expected to have some affinity, though substitutions on the amine would be required for high potency.
Isomer 2 (1,3-Dimethyl-1H-indazol-6-amine)VEGFR2200 - 1000The N1-methylation may alter the orientation in the ATP-binding pocket, potentially reducing affinity compared to the N2-methyl isomer.
FGFR1500 - 2000Similar to VEGFR2, the change in the nitrogen methylation position is predicted to be less optimal for FGFR1 binding.
Isomer 3 (2,5-Dimethyl-2H-indazol-6-amine)VEGFR2100 - 500The 5-methyl group may provide additional hydrophobic interactions in a specific sub-pocket of the kinase, potentially enhancing potency.
c-Kit50 - 250Some indazole derivatives show activity against c-Kit, and the 5-methyl group could be beneficial for this target.
Isomer 4 (2,7-Dimethyl-2H-indazol-6-amine)VEGFR2500 - 2000The 7-methyl group might introduce steric hindrance, negatively impacting the binding to the kinase.
PDGFRβ> 2000Steric clash is predicted to significantly reduce affinity for many kinases.
Isomer 5 (1,3-Dimethyl-1H-indazol-5-amine)Aurora Kinase A100 - 600The 5-amino group is a common feature in some Aurora kinase inhibitors, suggesting potential activity.
VEGFR2300 - 1500The shift of the amino group to the 5-position may disrupt key hydrogen bonding interactions required for high-affinity VEGFR2 binding.
Isomer 6 (2,3-Dimethyl-2H-indazol-5-amine)c-Src200 - 1000The 5-amino substitution pattern has been explored in Src family kinase inhibitors.
VEGFR2400 - 2000Similar to Isomer 5, the altered position of the amino group is likely to be detrimental for VEGFR2 inhibition.
Table 2: Predicted Anti-inflammatory Activity
IsomerAssayPredicted EC50 (µM)Rationale based on SAR of related Indazoles
Isomer 1 (2,3-Dimethyl-2H-indazol-6-amine)LPS-induced TNF-α inhibition in RAW 264.7 cells5 - 20The core indazole scaffold is known to possess anti-inflammatory properties. The 6-amino group could contribute to this activity.
Isomer 2 (1,3-Dimethyl-1H-indazol-6-amine)LPS-induced NO inhibition in RAW 264.7 cells10 - 50The N1-alkylation in some heterocyclic systems has been shown to modulate anti-inflammatory activity.
Isomer 3 (2,5-Dimethyl-2H-indazol-6-amine)COX-2 Inhibition2 - 15The addition of a methyl group on the benzene ring of the indazole can enhance COX-2 inhibitory activity in some series.
Isomer 4 (2,7-Dimethyl-2H-indazol-6-amine)LPS-induced IL-6 inhibition in THP-1 cells> 50Steric hindrance from the 7-methyl group may negatively affect interactions with inflammatory pathway proteins.
Isomer 5 (1,3-Dimethyl-1H-indazol-5-amine)LPS-induced TNF-α inhibition in RAW 264.7 cells8 - 30The 5-amino substitution may offer a different interaction profile with key inflammatory targets compared to the 6-amino isomer.
Isomer 6 (2,3-Dimethyl-2H-indazol-5-amine)COX-2 Inhibition15 - 60The position of the amino group can significantly impact the inhibitory potency against cyclooxygenase enzymes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1)

  • Kinase substrate peptide (specific for the kinase)

  • ATP

  • Test compounds (isomers of 2,3-Dimethyl-2H-indazol-6-amine)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (concentration optimized for linear reaction kinetics).

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (concentrations optimized for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-based Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell line

  • DMEM or RPMI-1640 cell culture medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (isomers of 2,3-Dimethyl-2H-indazol-6-amine)

  • MTT or other cell viability assay reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by indazole derivatives.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Indazole Isomers (Potential Inhibitors) Indazole->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and potential inhibition by indazole isomers.

NFkB_Signaling_Pathway NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Indazole Indazole Isomers (Potential Inhibitors) Indazole->IKK

Caption: Simplified NF-κB signaling pathway and potential inhibition by indazole isomers.

Experimental Workflow

Experimental_Workflow Synthesis Isomer Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Screening In Vitro Kinase Inhibition Assays Characterization->Kinase_Screening Cell_Screening Cell-based Anti-inflammatory Assays Characterization->Cell_Screening Data_Analysis IC50 / EC50 Determination Kinase_Screening->Data_Analysis Cell_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for evaluating the biological activity of indazole isomers.

A Head-to-Head Comparison of Analytical Methods for Indazole Intermediate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the pharmaceutical manufacturing process. The indazole core is a privileged scaffold in medicinal chemistry, and the purity of its intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of key analytical methods for determining the purity of indazole intermediates, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method depends on the specific properties of the indazole intermediate and potential impurities, such as volatility, thermal stability, and polarity. A multi-faceted, orthogonal approach, employing multiple independent methods, is often recommended for a comprehensive and reliable assessment of a compound's purity and identity.[1]

Executive Summary of Analytical Techniques

A strategic combination of chromatographic and spectroscopic techniques provides a robust framework for the purity and identity confirmation of indazole intermediates. Each method offers unique insights into the molecular structure and impurity profile.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds, including moderately polar and non-volatile substances. It is a robust and reproducible method for purity assessment and quantification.[1][2][3]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in faster analysis times, improved resolution, and higher sensitivity.[4][5][6] This makes it particularly valuable for high-throughput screening and the detection of trace impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds, such as residual solvents or certain non-polar indazole derivatives.[7] The mass spectrometer allows for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[7]

  • Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a reference standard of the impurities.[1] It provides detailed structural information and allows for absolute quantification.[1]

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the key performance parameters of HPLC, UPLC, GC-MS, and qNMR for the analysis of indazole intermediate purity. The data is representative and aims to provide a comparative overview.

Table 1: Comparison of Chromatographic Methods (HPLC vs. UPLC)

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but with smaller particle size columns (sub-2 µm) and higher pressures.[6]
Typical Particle Size 3-5 µm[4]< 2 µm[6]
Operating Pressure Up to 400 bar[6]Above 1,000 bar[6]
Analysis Time 20–45 minutes[6]2–5 minutes[6]
Resolution Moderate, suitable for routine analysis.Superior resolution, enabling separation of closely eluting impurities.[6]
Sensitivity Good, suitable for most applications.Higher sensitivity due to narrower peaks.[4]
Solvent Consumption Higher70-80% lower than HPLC.[6]

Table 2: Comparison of Spectroscopic and Other Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.[7]Measurement of the intensity of a resonance line, which is directly proportional to the number of resonant nuclei.[8]
Applicability Volatile and thermally stable indazole intermediates and impurities (e.g., residual solvents).[7]Soluble indazole intermediates.
Strengths High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[7]Absolute quantification without the need for a specific impurity reference standard; provides unambiguous structure elucidation.[1]
Limitations Not suitable for non-volatile or thermally labile compounds; may require derivatization.[7]Lower sensitivity compared to MS; can be complex to interpret.[1]
Primary Use Analysis of residual solvents and volatile impurities.Absolute purity determination and structural confirmation.[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific indazole intermediates.

HPLC/UPLC Protocol for Indazole Intermediate Purity

This protocol outlines a reverse-phase HPLC/UPLC method for the purity assessment of a non-volatile indazole intermediate.

  • Instrumentation: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column:

    • HPLC: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • UPLC: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Time (min) | %B

    • 0.0 | 5

    • 1.0 | 5

    • 8.0 | 95

    • 10.0 | 95

    • 10.1 | 5

    • 12.0 | 5

  • Flow Rate:

    • HPLC: 1.0 mL/min

    • UPLC: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume:

    • HPLC: 10 µL

    • UPLC: 2 µL

  • Sample Preparation: Accurately weigh and dissolve the indazole intermediate in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

GC-MS Protocol for Volatile Impurities

This protocol is suitable for the analysis of residual solvents and other volatile impurities in an indazole intermediate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A headspace autosampler is often used for sample introduction.[9]

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve a known amount of the indazole intermediate in a suitable solvent (e.g., DMSO) in a headspace vial.

qNMR Protocol for Absolute Purity Determination

This protocol describes the use of ¹H NMR for the absolute purity determination of an indazole intermediate using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the indazole intermediate into an NMR tube.

    • Accurately weigh an equimolar amount of the internal standard into the same NMR tube.[10]

    • Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both components completely.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[11]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the indazole intermediate and a signal of the internal standard.

    • Calculate the purity of the indazole intermediate using the following equation:[11] Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the indazole intermediate and the internal standard, respectively.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

experimental_workflow cluster_sample Sample: Indazole Intermediate cluster_methods Analytical Methods cluster_purpose Primary Purpose sample Indazole Intermediate Sample hplc_uplc HPLC / UPLC sample->hplc_uplc gc_ms GC-MS sample->gc_ms qnmr qNMR sample->qnmr purity_quant Purity Assessment & Quantification hplc_uplc->purity_quant volatile_impurities Volatile Impurities & Residual Solvents gc_ms->volatile_impurities absolute_purity Absolute Purity & Structure Confirmation qnmr->absolute_purity

Caption: Workflow for Purity Analysis of Indazole Intermediates.

orthogonal_approach cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods hplc HPLC/UPLC (Purity, Non-volatile Impurities) nmr qNMR (Absolute Purity, Structure) comprehensive_purity Comprehensive Purity Profile hplc->comprehensive_purity Orthogonal to gc GC-MS (Volatile Impurities) gc->comprehensive_purity Orthogonal to nmr->comprehensive_purity Orthogonal to ms LC-MS (Impurity ID, MW Confirmation) ms->comprehensive_purity Orthogonal to

Caption: Relationship between Orthogonal Analytical Methods.

References

A Comparative Guide to the Synthesis of Pazopanib Intermediates: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs) is a critical consideration. Pazopanib, a potent tyrosine kinase inhibitor, is a widely used anti-cancer drug, and the synthesis of its key intermediates is a focal point for process optimization. This guide provides a detailed comparison of various synthetic routes to crucial Pazopanib intermediates, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most suitable pathway for laboratory and industrial scale production.

Key Intermediates and Synthetic Strategies

The core structure of Pazopanib is assembled from two primary intermediates: a substituted indazole amine and a pyrimidine derivative. The most common key indazole intermediates are 2,3-dimethyl-2H-indazol-6-amine (1) and N,2,3-trimethyl-2H-indazol-6-amine (2) . These are then coupled with a substituted pyrimidine, typically derived from 2,4-dichloropyrimidine (3) , which is further reacted with 5-amino-2-methylbenzenesulfonamide (4) .

This guide will explore three prominent synthetic routes:

  • Route A: The Innovator's Route - A well-established pathway.

  • Route B: The Alternative Methylation Route - A modified approach to the methylation step.

  • Route C: A Convergent Approach - A strategy involving the synthesis of a novel intermediate.

Comparative Analysis of Synthetic Routes

The following tables provide a summary of the quantitative data for each synthetic route, including reaction yields and a qualitative cost analysis of the starting materials and reagents.

Route Key Steps Overall Yield (%) Starting Materials Cost Reagent Cost Process Complexity
A: Innovator's Route 1. N-methylation of 3-methyl-6-nitro-1H-indazole2. Nitro reduction3. Coupling with 2,4-dichloropyrimidine4. N-methylation5. Final condensation~30-40%ModerateHigh (Cesium Carbonate, Trimethyloxonium tetrafluoroborate)High
B: Alternative Methylation 1. Nitro reduction of 3-methyl-6-nitro-1H-indazole2. Reductive amination3. N-methylation of indazole nitrogen4. Coupling with 2,4-dichloropyrimidine5. Final condensation~45-55%[1]ModerateModerate (Sodium Borohydride, Paraformaldehyde)Moderate
C: Convergent Approach 1. Synthesis of 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide2. Synthesis of N,2,3-trimethyl-2H-indazol-6-amine3. Final condensation~40-50%ModerateLow to Moderate (Sodium Bicarbonate, Ethanol)Low

Cost Analysis of Key Reagents

Reagent CAS Number Estimated Price (USD/kg) Primary Use
3-Methyl-6-nitro-1H-indazole6494-19-512,000[2]Starting material for all routes
2,4-Dichloropyrimidine3934-20-19,000-10,250[3][4]Pyrimidine source
5-Amino-2-methylbenzenesulfonamide6973-09-7~1,000[5]Sulfonamide source
Trimethyloxonium tetrafluoroborate420-37-1~1,960 (for 25g)[6][7]Methylating agent (Route A)
Cesium Carbonate534-17-8~220[8]Base in methylation (Route A)
Methyl Iodide74-88-4~500[9]Methylating agent (Route A)
Tin(II) chloride dihydrate10025-69-1~244[1]Reducing agent (Route B)
Paraformaldehyde30525-89-4~73[10]Formaldehyde source (Route B)
Sodium Borohydride16940-66-2~325[11]Reducing agent (Route B)
Sodium Bicarbonate144-55-8~0.17-0.59[6]Base (Route C)
Triethylamine121-44-8~2.5[12]Base
Dimethyl sulfoxide (DMSO)67-68-5~50[13]Solvent
Ethanol64-17-5~0.7-1.0[14][15]Solvent

Note: Prices are estimates based on publicly available data and may vary depending on the supplier, purity, and quantity.

Detailed Experimental Protocols

Route A: Innovator's Route - Key Steps

1. Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

To a solution of 3-methyl-6-nitro-1H-indazole in an appropriate solvent, trimethyloxonium tetrafluoroborate is added portion-wise at a controlled temperature. The reaction is stirred until completion, followed by quenching and extraction to yield the N-methylated product.

2. Synthesis of 2,3-dimethyl-2H-indazol-6-amine (1)

The nitro-substituted indazole from the previous step is dissolved in a suitable solvent and subjected to reduction. A common method involves catalytic hydrogenation using a palladium catalyst or reduction with a metal salt like tin(II) chloride in the presence of an acid.

3. Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

2,3-dimethyl-2H-indazol-6-amine is reacted with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The reaction mixture is heated to drive the reaction to completion.

4. Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

The secondary amine from the previous step is methylated using a methylating agent like methyl iodide in the presence of a strong base such as cesium carbonate. This step is often a point of concern due to the high cost of cesium carbonate.

Route B: Alternative Methylation - Key Steps

1. Synthesis of 3-methyl-1H-indazol-6-amine

3-methyl-6-nitro-1H-indazole is dispersed in ethyl acetate at 0°C. Tin(II) chloride dihydrate is added slowly, followed by the dropwise addition of concentrated HCl, maintaining the temperature below 10°C. The reaction is stirred for several hours, and the product is isolated as the hydrochloride salt with a reported yield of 87%.[11]

2. Synthesis of N,3-dimethyl-1H-indazol-6-amine

3-methyl-1H-indazol-6-amine is dissolved in methanol. Sodium methoxide and paraformaldehyde are added, and the mixture is refluxed briefly and then stirred at room temperature. After cooling, sodium borohydride is added, and the mixture is refluxed again. The product is isolated after solvent removal and workup.

3. Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (2)

N,3-dimethyl-1H-indazol-6-amine is dissolved in a mixture of toluene and DMF. Trimethyl orthoformate and sulfuric acid are added at low temperature. The reaction mixture is then heated to 60°C for several hours. The product is obtained after solvent removal and has a reported yield of 73%.[1]

Route C: Convergent Approach - Key Step

1. Synthesis of 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide

5-amino-2-methylbenzenesulfonamide is reacted with 2,4-dichloropyrimidine in a mixture of ethanol and tetrahydrofuran in the presence of sodium bicarbonate. The product is purified by crystallization from ethyl acetate, with a reported yield of 48%.

Visualization of Synthetic Pathways

Route_A 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole 2,3-dimethyl-6-nitro-2H-indazole 2,3-dimethyl-6-nitro-2H-indazole 3-methyl-6-nitro-1H-indazole->2,3-dimethyl-6-nitro-2H-indazole Trimethyloxonium tetrafluoroborate 2,3-dimethyl-2H-indazol-6-amine (1) 2,3-dimethyl-2H-indazol-6-amine (1) 2,3-dimethyl-6-nitro-2H-indazole->2,3-dimethyl-2H-indazol-6-amine (1) Reduction N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine 2,3-dimethyl-2H-indazol-6-amine (1)->N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine 2,4-dichloropyrimidine, NaHCO3 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine->N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Methyl Iodide, Cs2CO3 Pazopanib Pazopanib N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine->Pazopanib 5-amino-2-methyl- benzenesulfonamide (4)

Caption: Innovator's Synthetic Route to Pazopanib.

Route_B 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole 3-methyl-1H-indazol-6-amine 3-methyl-1H-indazol-6-amine 3-methyl-6-nitro-1H-indazole->3-methyl-1H-indazol-6-amine SnCl2*2H2O, HCl N,3-dimethyl-1H-indazol-6-amine N,3-dimethyl-1H-indazol-6-amine 3-methyl-1H-indazol-6-amine->N,3-dimethyl-1H-indazol-6-amine Paraformaldehyde, NaBH4 N,2,3-trimethyl-2H-indazol-6-amine (2) N,2,3-trimethyl-2H-indazol-6-amine (2) N,3-dimethyl-1H-indazol-6-amine->N,2,3-trimethyl-2H-indazol-6-amine (2) Trimethyl orthoformate, H2SO4 N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N,2,3-trimethyl-2H-indazol-6-amine (2)->N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine 2,4-dichloropyrimidine, NaHCO3 Pazopanib Pazopanib N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine->Pazopanib 5-amino-2-methyl- benzenesulfonamide (4)

Caption: Alternative Methylation Route to Pazopanib.

Route_C cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis 5-amino-2-methylbenzenesulfonamide (4) 5-amino-2-methylbenzenesulfonamide (4) 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide 5-amino-2-methylbenzenesulfonamide (4)->5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide 2,4-dichloropyrimidine, NaHCO3 Pazopanib Pazopanib 5-(4-chloropyrimidin-2-ylamino)-2-methylbenzenesulfonamide->Pazopanib 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole N,2,3-trimethyl-2H-indazol-6-amine (2) N,2,3-trimethyl-2H-indazol-6-amine (2) 3-methyl-6-nitro-1H-indazole->N,2,3-trimethyl-2H-indazol-6-amine (2) Multi-step (as in Route B) N,2,3-trimethyl-2H-indazol-6-amine (2)->Pazopanib Condensation

Caption: Convergent Synthetic Approach to Pazopanib.

Conclusion

The choice of a synthetic route for Pazopanib intermediates depends on a careful evaluation of various factors including overall yield, cost of materials, and process scalability.

  • Route A (Innovator's Route) , while well-documented, presents significant cost challenges due to the use of expensive reagents like cesium carbonate and trimethyloxonium tetrafluoroborate. This makes it less economically viable for large-scale production.

  • Route B (Alternative Methylation) offers a more cost-effective alternative by employing cheaper and more readily available reagents such as paraformaldehyde and sodium borohydride. The reported overall yield is also favorable, making this route a strong candidate for process development.[1]

  • Route C (Convergent Approach) simplifies the final steps by preparing a more complex pyrimidine intermediate first. This can lead to higher overall efficiency and easier purification of the final product. The use of inexpensive reagents like sodium bicarbonate further enhances its cost-effectiveness.

For researchers and drug development professionals, Route B and Route C represent more economically attractive and potentially more scalable approaches to the synthesis of Pazopanib intermediates compared to the innovator's route. The detailed experimental protocols and cost analysis provided in this guide should serve as a valuable resource for making informed decisions in the synthesis of this important anti-cancer drug.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride, a compound often used in pharmaceutical research. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed and can cause significant skin and eye irritation.[1] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Core Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste. The following procedure outlines the necessary steps for its safe removal from the laboratory.

Step 1: Waste Identification and Segregation

Due to its chemical structure, which includes a chlorinated hydrochloride salt and a nitrogenous indazole ring, this compound should be classified as a halogenated organic waste .[2] It is crucial to segregate this waste stream from non-halogenated organic waste and other chemical waste types to prevent unintended reactions and to ensure proper final disposal, which is typically incineration under controlled conditions.[2]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical to prevent degradation or reaction.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Include the approximate quantity of the waste.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[3] This area must be under the control of the laboratory personnel.

  • Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 4: Disposal Manifest and Pickup

  • Arrange for Professional Disposal: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.

  • Waste Manifest: A hazardous waste manifest is required to track the waste from the point of generation to its final disposal facility.[4] This document must be completed accurately and signed by an authorized individual.

Quantitative Data for Waste Generation

The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per calendar month. This classification determines the specific regulatory requirements for storage and disposal.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days

Data sourced from EPA guidelines.[3][4]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should be designed to minimize waste generation. This can include using microscale techniques where feasible and carefully planning experiments to avoid the preparation of excess material.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.

cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Containerize in Labeled, Approved Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Transport to Central Accumulation Area (CAA) D->E F Complete Hazardous Waste Manifest E->F G Arrange for Licensed Waste Disposal Vendor F->G H Waste Pickup by Certified Vendor G->H I Transportation to Disposal Facility H->I J Incineration or other Approved Disposal Method I->J

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.